Product packaging for 2-Chlorothiazole-4-carbonitrile(Cat. No.:CAS No. 944124-72-5)

2-Chlorothiazole-4-carbonitrile

Cat. No.: B1451572
CAS No.: 944124-72-5
M. Wt: 144.58 g/mol
InChI Key: FCILLILKWVXPDW-UHFFFAOYSA-N
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Description

2-Chlorothiazole-4-carbonitrile is a high-purity chemical building block designed for research and development applications, particularly in the fields of medicinal chemistry and agrochemical science. This compound features a thiazole heterocycle, a structure of high significance in bioactive molecules, which is functionalized with both a chloro substituent and a nitrile group. These reactive sites make it a versatile precursor for constructing more complex molecular architectures through various coupling and cyclization reactions. Heterocyclic compounds containing both thiazole and nitrile motifs are key intermediates in the synthesis of molecules with potential pharmacological activity. The nitrile group can serve as a valuable synthon, transforming into other functional groups such as amidines, tetrazoles, or carboxylic acids, thereby expanding the utility of this reagent in multi-step synthetic pathways. Researchers utilize such chlorinated nitrile derivatives as key intermediates in the development of novel substances for biological screening. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for direct human use, diagnostic applications, or as a household or personal chemical. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClN2S B1451572 2-Chlorothiazole-4-carbonitrile CAS No. 944124-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCILLILKWVXPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669220
Record name 2-Chloro-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944124-72-5
Record name 2-Chloro-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-Chlorothiazole-4-carbonitrile has emerged as a highly versatile and valuable building block. Its unique electronic properties and multiple reactive sites offer a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and applications, tailored for researchers and professionals in the pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is the bedrock of its effective utilization. The key physical and chemical data for this compound (CAS No. 944124-72-5) are summarized below.

PropertyValueSource(s)
Molecular Formula C₄HClN₂S[1][2]
Molecular Weight 144.58 g/mol [1][2]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 291.1 ± 32.0 °C[3]
Density (Predicted) 1.53 ± 0.1 g/cm³[3]
pKa (Predicted) -3.33 ± 0.10[3]

Spectroscopic Characterization:

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, a leading chemical database indicates the availability of Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be simple, exhibiting a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent nitrile and chloro substituents.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for the four carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic region of 115-125 ppm[1][4]. The carbons of the thiazole ring will have chemical shifts dictated by the substitution pattern and the heteroatoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2210-2260 cm⁻¹. Other characteristic peaks will correspond to the C=N and C-S stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of chlorine, the cyano group, or cleavage of the thiazole ring, providing further structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its utility.

Synthetic Approach: A Plausible Retrosynthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be prepared from a suitable α-haloketone or its equivalent and a thioamide.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Conceptual Protocol:

  • Cyclocondensation: React a suitable α-haloacetylnitrile with thiourea in a polar solvent like ethanol. This reaction proceeds via a Hantzsch-type condensation to form the 2-aminothiazole-4-carbonitrile intermediate.

  • Purification of Intermediate: The resulting aminothiazole can be isolated and purified using standard techniques such as recrystallization or column chromatography.

  • Sandmeyer Reaction: The purified 2-aminothiazole-4-carbonitrile is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures, followed by the introduction of the chloro group using a copper(I) chloride catalyst.

  • Final Purification: The crude this compound is then purified to the desired analytical standard, typically through column chromatography or recrystallization.

Reactivity Profile: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position and the nitrile group at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group[5]. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-4-cyanothiazole derivatives[5][6][7]. The general mechanism involves the attack of the nucleophile on the C2 carbon, followed by the departure of the chloride leaving group[6][7].

  • Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8][9][10][11][12]. This powerful C-C bond-forming reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, further expanding the molecular diversity accessible from this starting material.

Illustrative Reaction Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization and derivatization.

Applications in Drug Discovery and Development

The 2-chlorothiazole moiety is a recognized pharmacophore present in a number of biologically active compounds. The ability to readily modify the 2- and 4-positions of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in numerous patented compounds and research articles exploring novel therapeutic agents. The 2-arylthiazole-4-carbonitrile scaffold, readily accessible from this starting material, is a common core in molecules targeting various enzymes and receptors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[13][14][15].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[13][14][15].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[13].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in advancing chemical synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the modern medicinal chemist. This guide has provided a comprehensive, yet practical, overview to empower researchers to confidently and effectively utilize this valuable building block in their quest for the next generation of therapeutic innovations.

References

An In-Depth Technical Guide to 2-Chlorothiazole-4-carbonitrile (CAS No. 944124-72-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific substituted thiazole, 2-Chlorothiazole-4-carbonitrile, a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of thiazole chemistry to propose a robust synthetic route, predict its spectroscopic characteristics and reactivity, and discuss its potential applications.

Proposed Synthesis

The synthesis of this compound can be logically approached through a two-step sequence starting from readily available precursors. The overall strategy involves the initial construction of the 2-aminothiazole-4-carbonitrile core via the well-established Hantzsch thiazole synthesis, followed by the conversion of the 2-amino group to a chloro group using a Sandmeyer reaction.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The chloro group at the 2-position can be installed from a 2-amino group via a Sandmeyer reaction. The 2-aminothiazole-4-carbonitrile precursor can be formed through a Hantzsch thiazole synthesis from an α-halocarbonyl compound and thiourea.

Retrosynthesis Target This compound Precursor 2-Aminothiazole-4-carbonitrile Target->Precursor Sandmeyer Reaction StartingMaterials α-Halo-β-oxopropionitrile + Thiourea Precursor->StartingMaterials Hantzsch Synthesis

Caption: Retrosynthetic analysis of this compound.

Step 1: Proposed Synthesis of 2-Aminothiazole-4-carbonitrile (Precursor)

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[1] It involves the condensation of an α-haloketone or its equivalent with a thioamide. In this case, 2-amino-4-substituted thiazoles are readily prepared from α-haloketones and thiourea.[2]

Reaction Scheme:

Hantzsch_Synthesis reactant1 α-Halo-β-oxopropionitrile plus + reactant1->plus reactant2 Thiourea product 2-Aminothiazole-4-carbonitrile reactant2->product Ethanol, Reflux plus->reactant2

Caption: Proposed Hantzsch synthesis of 2-Aminothiazole-4-carbonitrile.

Detailed Experimental Protocol:

  • To a solution of thiourea (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add α-halo-β-oxopropionitrile (1.0 equivalent). Note: The halogen can be either chlorine or bromine. Ethyl bromopyruvate is a common precursor for the analogous carboxylate synthesis and a similar halo-nitrile can be used here.[1]

  • The reaction mixture is heated to reflux and stirred for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water and the pH is adjusted to approximately 10 with a 2M NaOH solution to induce precipitation of the product.

  • The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-aminothiazole-4-carbonitrile.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Base: The addition of a base in the work-up is crucial to deprotonate the thiazolium salt intermediate and precipitate the neutral 2-aminothiazole product.

  • Purification: Recrystallization is a standard and effective method for purifying the solid product, removing any unreacted starting materials or by-products.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[3][4] This reaction is particularly useful for introducing halides at positions that are not easily accessible through direct halogenation.

Reaction Scheme:

Sandmeyer_Reaction reactant 2-Aminothiazole-4-carbonitrile product This compound reactant->product 1. NaNO₂, HCl 2. CuCl

Caption: Proposed Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol:

  • In a flask cooled in an ice-salt bath, dissolve 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper).

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • Diazotization Conditions: The use of low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate.[5]

  • Copper(I) Catalyst: Copper(I) chloride is the classic and effective catalyst for the Sandmeyer reaction to introduce a chlorine atom.[3] It facilitates the radical-nucleophilic aromatic substitution mechanism.[3]

  • Purification: Column chromatography is a standard method for purifying organic compounds and is expected to effectively separate the desired product from any by-products.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₄HClN₂S
Molecular Weight 144.58 g/mol
Appearance Likely a white to off-white solid
Boiling Point Not readily available
Melting Point Not readily available
Projected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the known effects of chloro and cyano substituents on the thiazole ring.[6][7][8]

Technique Expected Features
¹H NMR A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C5 position.
¹³C NMR Signals for the three carbon atoms of the thiazole ring (C2, C4, C5) and the nitrile carbon. The C2 carbon bearing the chlorine atom is expected to be significantly downfield.
IR (cm⁻¹) A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of a C≡N stretch. Bands in the 1500-1600 cm⁻¹ region corresponding to the C=C and C=N stretching of the thiazole ring. A C-Cl stretching band in the fingerprint region.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the electronic nature of the thiazole ring, which is influenced by the electron-withdrawing chloro and cyano groups.

Reactivity of the Thiazole Ring

The thiazole ring is generally considered to be electron-rich, but the presence of the chloro and cyano groups will significantly decrease its electron density, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.

Reactivity Thiazole This compound NucleophilicAttack Nucleophilic Attack (e.g., at C2) Thiazole->NucleophilicAttack ElectrophilicAttack Electrophilic Attack (likely deactivated) Thiazole->ElectrophilicAttack NitrileReactions Reactions of the Nitrile Group Thiazole->NitrileReactions

Caption: Predicted reactivity pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is expected to be susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols). The C2 position in thiazoles is inherently electron-deficient and this is further enhanced by the attached chlorine.

  • Electrophilic Aromatic Substitution: The thiazole ring is deactivated towards electrophilic attack due to the electron-withdrawing substituents. If a reaction were to occur, it would likely be directed to the C5 position, which is generally the most electron-rich carbon in the thiazole ring.

  • Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or amide, or reduction to an amine. This provides a handle for further functionalization of the molecule.

Potential Applications in Drug Discovery

Halogenated and cyano-substituted heterocycles are common motifs in medicinal chemistry. The chloro group can act as a bioisostere for other groups, participate in halogen bonding, and modulate the lipophilicity and metabolic stability of a molecule. The nitrile group can act as a hydrogen bond acceptor and is a precursor to other important functional groups like carboxylic acids and amines. Given these properties, this compound is a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and GPCRs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-chlorothiazole-4-carbonitrile (CAS No. 944124-72-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The primary focus is on the most robust and widely applicable method: a two-stage process involving the synthesis of the key intermediate, 2-aminothiazole-4-carbonitrile, followed by its conversion to the target molecule via a Sandmeyer reaction. This document elucidates the causality behind experimental choices, provides detailed step-by-step protocols, and summarizes critical reaction parameters. The guide is designed to provide researchers and scientists with the foundational knowledge and practical insights required for the successful synthesis of this valuable compound.

Introduction and Strategic Overview

This compound is a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a reactive chloro substituent, a cyano group, and the thiazole core—makes it an attractive scaffold for constructing more complex molecules with potential pharmacological activity. The chloro group is susceptible to nucleophilic substitution, the nitrile can be hydrolyzed or reduced, and the thiazole ring itself can participate in various coupling reactions.

A logical retrosynthetic analysis of this compound suggests that the most efficient synthetic strategy involves the conversion of a 2-amino group into the 2-chloro substituent. This transformation is classically achieved via the Sandmeyer reaction, a reliable method for replacing an aromatic amino group with a halide through a diazonium salt intermediate.[1][2] This approach necessitates the preparation of the key precursor, 2-aminothiazole-4-carbonitrile.

Synthesis of Key Precursor: 2-Aminothiazole-4-carbonitrile

The most common and efficient method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of 2-aminothiazole-4-carbonitrile, a variation of this approach starting from malononitrile is employed, which avoids the handling of potentially unstable α-halocarbonylnitrile precursors.

Mechanistic Rationale

The synthesis proceeds via an initial reaction between malononitrile and a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) to form a halogenated intermediate in situ. This is immediately trapped by thiourea. The sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the nitrile groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic 2-aminothiazole ring.

Workflow for Precursor Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A Malononitrile D In situ Halogenation & Hantzsch Cyclocondensation A->D B Thiourea B->D C Halogenating Agent (e.g., NBS, SO2Cl2) C->D E 2-Aminothiazole-4-carbonitrile D->E Yields typically >80%

Caption: One-pot synthesis of the 2-aminothiazole precursor.

Experimental Protocol: Synthesis of 2-Aminothiazole-4-carbonitrile
  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.

  • Initial Mixture: Add malononitrile (1.0 equivalent) to the flask and stir to form a solution or suspension.

  • Halogenation: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of the halogenating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol if necessary.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aromatic amines into aryl halides.[4] The reaction proceeds in two distinct stages: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a halide source.

The Underlying Chemistry: Diazotization and Radical-Nucleophilic Substitution

Diazotization: The reaction is initiated by treating the primary amino group of 2-aminothiazole-4-carbonitrile with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This step must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely, primarily to form unwanted phenol byproducts.[5]

Sandmeyer Reaction: The subsequent substitution of the diazonium group (-N₂⁺) is a radical-nucleophilic aromatic substitution (SʀɴAr) process.[1] Copper(I) chloride acts as a catalyst, initiating the reaction via a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, which is an excellent leaving group and drives the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final this compound product and regenerating the copper(I) catalyst.

Workflow for Sandmeyer Reaction

cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2-Aminothiazole- 4-carbonitrile B NaNO2, HCl 0-5 °C A->B C Thiazole-2-diazonium salt (Unstable Intermediate) B->C Formation of diazonium salt D CuCl, HCl Room Temp. C->D Addition to Cu(I) catalyst E 2-Chlorothiazole- 4-carbonitrile D->E N2 evolution

Caption: Two-stage conversion via diazotization and Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization:

    • Suspend 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid (approx. 3.0 equivalents) and water in a flask.

    • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C.[5] A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Continue stirring the cold diazonium salt solution for an additional 15-20 minutes after the addition is complete. Use this solution immediately in the next step.[5]

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the copper(I) chloride solution with vigorous stirring.

    • Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary and Optimization Insights
ParameterConditionRationale / Notes
Diazotization Temp. 0–5 °CCritical to prevent decomposition of the diazonium salt, which leads to phenol byproducts.[5]
Acid Stoichiometry >2.5 equivalentsEnsures full protonation of the amine and provides the acidic medium for nitrous acid formation.
NaNO₂ Stoichiometry 1.05–1.1 equivalentsA slight excess ensures complete diazotization. Test with starch-iodide paper.[5]
Catalyst Copper(I) ChlorideThe active catalytic species for the radical substitution. Ensure it is not oxidized to Cu(II).
Typical Yields 50–70%Yields can be variable and are highly dependent on strict temperature control and the purity of the starting amine.

Troubleshooting:

  • Low Yield: Often caused by incomplete diazotization or premature decomposition of the diazonium salt. Ensure rigorous temperature control and use the diazonium salt immediately.[5]

  • Formation of Phenolic Byproducts: Results from the reaction of the diazonium salt with water at elevated temperatures. Maintain temperatures below 5 °C during diazotization and the initial addition to the copper salt.[5]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from readily available materials. The Hantzsch-type synthesis provides the necessary 2-aminothiazole-4-carbonitrile precursor in high yield. Subsequent conversion via a Sandmeyer reaction provides the desired chlorinated product. Success in this second step is critically dependent on meticulous experimental technique, particularly the strict maintenance of low temperatures during the diazotization step to ensure the stability of the key diazonium salt intermediate. This guide provides the necessary procedural and theoretical framework for researchers to confidently undertake the synthesis of this important chemical building block.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive chlorine atom, a nitrile group, and a thiazole core, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. Thiazole rings are key components in many biologically active compounds, including vitamin B1. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its application in research and development.

Core Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by the electronic properties of the thiazole ring. Thiazoles are aromatic heterocyclic compounds characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic landscape. The electron-withdrawing nature of the nitrogen atom and the thiazole ring as a whole facilitates nucleophilic attack on the carbon atoms bearing halogen substituents.

In this compound, the chlorine atom at the C2 position is particularly activated towards nucleophilic substitution. This is due to the adjacent nitrogen atom, which helps to stabilize the negative charge that develops in the transition state of the substitution reaction. The nitrile group at the C4 position is also an important functional handle, capable of undergoing a variety of transformations.

Key Reactive Pathways

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction involves the displacement of the chloride ion by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the thiazole ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Common nucleophiles that readily react with this compound include:

  • Amines: Primary and secondary amines react to form 2-aminothiazole derivatives. These reactions are often carried out in the

An In-Depth Technical Guide to the Synthesis of 2-Chlorothiazole-4-carbonitrile: Key Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-4-carbonitrile is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a cyano group at the 4-position, allows for diverse functionalization, making it a valuable building block in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the key starting materials, reaction mechanisms, and detailed experimental protocols. We will explore two principal strategic pathways, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly approached via two distinct and reliable routes. The choice of pathway often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

  • Route 1: The Sandmeyer Reaction Pathway - This classic and robust approach commences with the construction of a 2-aminothiazole-4-carbonitrile core, which is subsequently converted to the target 2-chloro derivative via a Sandmeyer-type diazotization and substitution.

  • Route 2: The Hydroxythiazole Chlorination Pathway - An alternative strategy involves the initial synthesis of a 2-hydroxythiazole-4-carbonitrile intermediate, followed by a chlorination step to yield the final product.

The following sections will delve into the specifics of each route, providing a detailed analysis of the necessary starting materials and reaction transformations.

Route 1: The Sandmeyer Reaction Pathway

This pathway is arguably the most common and well-documented approach to this compound. It is a two-step sequence beginning with the synthesis of the key intermediate, 2-aminothiazole-4-carbonitrile, followed by the Sandmeyer reaction.

Step 1: Synthesis of 2-Aminothiazole-4-carbonitrile via Hantzsch Thiazole Synthesis

The cornerstone of this route is the Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.[1]

Key Starting Materials:

  • α-Halo-β-ketonitrile: For the synthesis of 2-aminothiazole-4-carbonitrile, the requisite α-halocarbonyl compound is an α-halo-β-ketonitrile. A common and commercially available example is 2-chloro-3-oxobutanenitrile (also known as α-chloroacetoacetonitrile). The presence of the nitrile group at the β-position is crucial for its incorporation into the final product.

  • Thiourea: This simple and inexpensive reagent serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

Causality of Experimental Choices:

The Hantzsch synthesis is a highly efficient cyclization reaction. The mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] The choice of an α-halo-β-ketonitrile as a starting material directly leads to the desired 4-carbonitrile substitution on the resulting 2-aminothiazole ring.

Experimental Protocol: Synthesis of 2-Aminothiazole-4-carbonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or water.

  • To this solution, add 2-chloro-3-oxobutanenitrile (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide, to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary:

Starting MaterialReagentSolventTemperatureTimeYield
2-chloro-3-oxobutanenitrileThioureaEthanolReflux2-4 hTypically >80%
Step 2: Sandmeyer Reaction of 2-Aminothiazole-4-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of other functional groups, including halogens.[2] In this step, the 2-amino group of 2-aminothiazole-4-carbonitrile is transformed into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.

Key Starting Materials:

  • 2-Aminothiazole-4-carbonitrile: The product from the previous step.

  • Diazotizing Agent: Typically, a nitrite source such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) or an alkyl nitrite like tert-butyl nitrite under anhydrous conditions is used.[3]

  • Chloride Source and Catalyst: Copper(I) chloride (CuCl) serves as both the source of the chloride nucleophile and the catalyst for the radical-nucleophilic aromatic substitution.[2]

Causality of Experimental Choices:

The Sandmeyer reaction proceeds through a radical mechanism. The 2-amino group is first converted to a diazonium salt by the diazotizing agent. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the catalytic cycle) to yield the final this compound and regenerate the copper(I) catalyst.[2] The use of tert-butyl nitrite is often preferred for substrates that may be sensitive to the strongly acidic aqueous conditions of traditional diazotization with sodium nitrite and HCl.

Experimental Protocol: Sandmeyer Chlorination of 2-Aminothiazole-4-carbonitrile

  • In a reaction vessel, suspend 2-aminothiazole-4-carbonitrile (1.0 equivalent) in a suitable solvent, such as acetonitrile.

  • Add copper(I) chloride (1.2-1.5 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1-1.3 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 1-2 hours, or until the evolution of nitrogen gas ceases and the reaction is complete by TLC analysis.[4]

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data Summary:

Starting MaterialDiazotizing AgentCatalyst/Chloride SourceSolventTemperatureTimeYield
2-Aminothiazole-4-carbonitriletert-Butyl NitriteCopper(I) ChlorideAcetonitrile60-65 °C1-2 h40-70%[4]

Reaction Pathway Diagram (Route 1):

Route 1: Sandmeyer Reaction Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction 2-Chloro-3-oxobutanenitrile 2-Chloro-3-oxobutanenitrile 2-Aminothiazole-4-carbonitrile 2-Aminothiazole-4-carbonitrile 2-Chloro-3-oxobutanenitrile->2-Aminothiazole-4-carbonitrile + Thiourea (Ethanol, Reflux) Thiourea Thiourea This compound This compound 2-Aminothiazole-4-carbonitrile->this compound 1. t-BuONO, CuCl (Acetonitrile, 0-65 °C)

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Route 2: The Hydroxythiazole Chlorination Pathway

This alternative route offers a different strategic approach, avoiding the use of diazonium salt intermediates. It involves the synthesis of a 2-hydroxythiazole-4-carbonitrile precursor, which is then converted to the target chloro-derivative.

Step 1: Synthesis of 2-Hydroxythiazole-4-carbonitrile

The synthesis of the 2-hydroxythiazole-4-carbonitrile intermediate can be achieved through a variation of the Hantzsch synthesis, where a thiocarbamate or thiourea reacts with an appropriate α-halocarbonyl compound.

Key Starting Materials:

  • α-Halo-β-ketonitrile or equivalent: Similar to Route 1, a precursor like 2-chloro-3-oxobutanenitrile can be used.

  • Thiocarbamate or Thiourea: While thiourea can lead to the 2-amino derivative, using a thiocarbamate can directly yield the 2-hydroxythiazole (which exists in tautomeric equilibrium with the thiazol-2-one form). Alternatively, hydrolysis of the 2-aminothiazole can also provide the 2-hydroxythiazole.

Causality of Experimental Choices:

The reaction of an α-halocarbonyl compound with a thiocarbamate follows a similar mechanism to the Hantzsch synthesis, resulting in the formation of a 2-alkoxythiazole, which can be hydrolyzed to the 2-hydroxythiazole.[5] A more direct approach is the hydrolysis of the readily available 2-aminothiazole-4-carbonitrile.

Experimental Protocol: Synthesis of 2-Hydroxythiazole-4-carbonitrile (from 2-Aminothiazole-4-carbonitrile)

  • In a suitable reaction vessel, dissolve 2-aminothiazole-4-carbonitrile (1.0 equivalent) in an aqueous acidic solution (e.g., dilute sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and then heat gently to facilitate the hydrolysis of the intermediate diazonium salt to the hydroxyl group.

  • Cool the reaction mixture and neutralize to precipitate the 2-hydroxythiazole-4-carbonitrile.

  • Collect the product by filtration, wash with water, and dry.

Quantitative Data Summary:

Starting MaterialReagentSolventTemperatureTimeYield
2-Aminothiazole-4-carbonitrileSodium Nitrite, H₂SO₄Water0 °C to heat2-4 hModerate to Good
Step 2: Chlorination of 2-Hydroxythiazole-4-carbonitrile

The conversion of the 2-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using a strong chlorinating agent.

Key Starting Materials:

  • 2-Hydroxythiazole-4-carbonitrile: The product from the preceding step.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. Other reagents like thionyl chloride (SOCl₂) can also be employed.

Causality of Experimental Choices:

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the activation of the hydroxyl group (or its tautomeric amide form) by POCl₃, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality. The reaction is typically performed at elevated temperatures, often with POCl₃ serving as both the reagent and the solvent.

Experimental Protocol: Chlorination of 2-Hydroxythiazole-4-carbonitrile

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 2-hydroxythiazole-4-carbonitrile (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Quantitative Data Summary:

Starting MaterialChlorinating AgentSolventTemperatureTimeYield
2-Hydroxythiazole-4-carbonitrilePhosphorus OxychlorideNeat or high-boiling solventReflux2-6 hGood to Excellent

Reaction Pathway Diagram (Route 2):

Route 2: Hydroxythiazole Chlorination Pathway cluster_0 Step 1: Synthesis of Hydroxythiazole cluster_1 Step 2: Chlorination 2-Aminothiazole-4-carbonitrile 2-Aminothiazole-4-carbonitrile 2-Hydroxythiazole-4-carbonitrile 2-Hydroxythiazole-4-carbonitrile 2-Aminothiazole-4-carbonitrile->2-Hydroxythiazole-4-carbonitrile 1. NaNO₂, H₂SO₄ (Water, 0 °C to heat) This compound This compound 2-Hydroxythiazole-4-carbonitrile->this compound POCl₃ (Reflux)

Caption: Synthetic pathway for this compound via the hydroxythiazole intermediate.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Sandmeyer reaction pathway, starting from 2-aminothiazole-4-carbonitrile, is a widely employed and reliable route. The key starting materials, 2-chloro-3-oxobutanenitrile and thiourea, are accessible, and the subsequent Sandmeyer reaction is a standard transformation. The alternative pathway, involving the chlorination of a 2-hydroxythiazole-4-carbonitrile intermediate, provides a valuable strategic alternative, particularly if the diazonium salt intermediate of the Sandmeyer reaction proves problematic for a given substrate or scale.

The choice between these routes will ultimately be guided by factors such as starting material availability, scalability, and the specific expertise and resources of the research team. Both pathways offer a solid foundation for the production of this important medicinal chemistry intermediate. This guide, by providing detailed protocols and insights into the underlying chemical principles, aims to facilitate the successful synthesis of this compound for applications in drug discovery and development.

References

A Comprehensive Technical Guide to 2-Chlorothiazole-4-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chlorothiazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive chlorine atom, a versatile nitrile group, and an activatable C-H bond—make it an exceptionally valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in the development of next-generation pharmaceuticals. Detailed experimental protocols are provided to serve as a practical resource for researchers and drug development professionals.

Introduction to this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs, including the anticancer agent Dasatinib.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this class, this compound has emerged as a critical intermediate. Its structure combines an electron-deficient aromatic system with three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries essential for modern drug discovery campaigns.[2][4]

Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is crucial for its effective use in synthesis and process development.

IUPAC Name and Structural Elucidation
  • IUPAC Name: 2-chloro-1,3-thiazole-4-carbonitrile

  • Synonyms: this compound

  • CAS Number: 944124-72-5[5]

  • Molecular Formula: C₄HClN₂S

  • Structure:

Key Physicochemical Data

The properties of this compound are summarized in the table below. Note that some data is for closely related isomers, reflecting the available information.

PropertyValueSource
Molecular Weight 144.58 g/mol
Physical Form Solid[6]
Melting Point 47-49°C (for 2-chloro-5-carbonitrile isomer)[6]
Boiling Point 291.1°C at 760 mmHg (for 2-chloro-5-carbonitrile isomer)[6]
InChI Key FCILLILKWVXPDW-UHFFFAOYSA-N

Synthesis and Manufacturing

The primary industrial synthesis of 2-chlorothiazoles often relies on the diazotization of a 2-aminothiazole precursor, a variant of the Sandmeyer reaction. This robust and scalable method provides reliable access to the key intermediate.[7][8][9][10]

Primary Synthetic Route: The Sandmeyer Reaction

The conversion of 2-aminothiazole-4-carbonitrile to the target compound involves two key steps: the formation of a diazonium salt followed by a copper-catalyzed chlorination.

synthesis_workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Chlorination Start 2-Aminothiazole- 4-carbonitrile Reagent1 NaNO₂ HCl (aq) Start->Reagent1 0-5 °C Intermediate Thiazole-2-diazonium Salt Intermediate Reagent1->Intermediate Reagent2 CuCl Intermediate->Reagent2 Warm to RT Product 2-Chlorothiazole- 4-carbonitrile Reagent2->Product caption Fig 1. Synthetic workflow via Sandmeyer reaction. reactivity_map cluster_C2 C2 Position Reactivity cluster_C5 C5 Position Reactivity Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Coupling Metal-Catalyzed Cross-Coupling Core->Coupling Amine Amines (R-NH₂) SNAr->Amine Thiol Thiols (R-SH) SNAr->Thiol Alkoxide Alkoxides (R-O⁻) SNAr->Alkoxide Product_C2 2-Substituted Thiazoles SNAr->Product_C2 Suzuki Boronic Acids (Suzuki) Coupling->Suzuki Sonogashira Alkynes (Sonogashira) Coupling->Sonogashira Buchwald Amines (Buchwald-Hartwig) Coupling->Buchwald Product_C5 2-Chloro-5-substituted Thiazoles Coupling->Product_C5 caption Fig 2. Key reactivity pathways for functionalization.

References

Unlocking the Therapeutic Promise of 2-Chlorothiazole-4-carbonitrile: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 2-Chlorothiazole-4-carbonitrile. While direct and extensive biological data for this particular compound is nascent, its structural features—a reactive chloro group at the 2-position and an electron-withdrawing carbonitrile at the 4-position—make it a highly compelling candidate for therapeutic development.[4] This document will serve as an in-depth technical exploration of the potential biological activities of this compound, drawing upon the established bioactivities of structurally related thiazole analogues to provide a roadmap for future research and development.

Anticipated Biological Activities and Mechanistic Rationale

Based on the extensive literature surrounding the thiazole nucleus, this compound is predicted to exhibit several key biological activities. The strategic placement of the chloro and cyano groups is expected to modulate its interaction with biological targets, potentially enhancing potency and selectivity.

Potential Anticancer Activity

The thiazole scaffold is a core component of numerous anticancer agents, including the FDA-approved drug Dasatinib.[5] Derivatives of 2-aminothiazole and other substituted thiazoles have shown potent cytotoxic effects against a variety of cancer cell lines, such as those from breast, colon, leukemia, and liver cancers.[5][6]

Causality and Mechanistic Insights: The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding pocket of kinases. The 2-chloro substituent on our lead compound can serve as a crucial attachment point for further chemical modifications to optimize kinase inhibitory activity. Furthermore, some thiazole derivatives have been shown to induce apoptosis and modulate cell cycle progression in cancer cells.[6]

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Preparation (this compound Derivatives) B Cell Line Selection (e.g., MCF-7, HepG2, HCT-116) A->B C MTT Assay for Cytotoxicity (Determine IC50 values) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytotoxic F Kinase Inhibition Assay (e.g., VEGFR-2, Src) D->F Mechanistic Study E->F Mechanistic Study G Xenograft Mouse Model F->G Promising In Vitro Results H Compound Administration G->H I Tumor Growth Measurement H->I J Toxicity Assessment I->J

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Potential Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, with some exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8] The thiazole ring is a key structural feature in several clinically used antibiotics.

Causality and Mechanistic Insights: The antimicrobial action of some thiazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[8] The electron-deficient nature of the thiazole ring, further enhanced by the carbonitrile group, may facilitate interactions with nucleophilic residues in the active sites of microbial enzymes. The 2-chloro position offers a handle for creating a library of derivatives to probe and optimize these interactions.

Experimental Workflow for Antimicrobial Activity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Compound Synthesis & Solubilization B Selection of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) A->B C Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) B->C D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D If active (low MIC) G Biofilm Disruption Assay C->G If active (low MIC) E Time-Kill Kinetics Assay D->E F DNA Gyrase Inhibition Assay E->F Investigate Target

Caption: Workflow for assessing the antimicrobial properties of this compound derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Enzyme Inhibition

Beyond kinases and DNA gyrase, the thiazole scaffold has been successfully employed to design inhibitors for a variety of other enzymes, including carbonic anhydrases, lipoxygenases, and kynurenine 3-hydroxylase.[9][10][11]

Causality and Mechanistic Insights: The versatility of the thiazole ring allows for diverse substitution patterns, enabling the fine-tuning of interactions with the active sites of different enzymes. For instance, sulfonamide-containing thiazole derivatives have shown potent inhibition of carbonic anhydrases.[12] The 2-chloro group of this compound can be readily displaced by various nucleophiles, including amines and thiols, to introduce functionalities that can target specific amino acid residues within an enzyme's active site.

Quantitative Data on Thiazole Derivatives as Enzyme Inhibitors

Target EnzymeThiazole Derivative ClassReported IC50/Ki ValuesReference
Carbonic Anhydrase IIN-(4-phenylthiazol-2-yl)benzenesulfonamidesKi in the micromolar range[9]
15-LipoxygenaseBenzylidinyl-hydrazinyl substituted thiazolesIC50 = 0.12 ± 0.002 µM[10]
Kynurenine 3-HydroxylaseN-(4-phenylthiazol-2-yl)benzenesulfonamidesIC50 = 19 nM[11]
Acetylcholinesterase2-amino-4-(4-bromophenyl)thiazoleKi = 0.129 ± 0.030 µM[13]
Butyrylcholinesterase2-amino-4-(4-bromophenyl)thiazoleKi = 0.083 ± 0.041 µM[13]

Conclusion and Future Directions

This compound stands as a promising, yet largely untapped, starting point for the development of novel therapeutic agents. Its structural attributes, in the context of the vast body of research on thiazole derivatives, strongly suggest a high potential for significant biological activity, particularly in the realms of oncology, infectious diseases, and enzyme-mediated pathologies. The strategic chloro and cyano functionalities provide synthetic handles for the creation of diverse chemical libraries, enabling a systematic exploration of structure-activity relationships. This technical guide provides a foundational framework for initiating such a research program. Future efforts should focus on the synthesis of a focused library of derivatives and their systematic evaluation using the outlined experimental workflows. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

The Synthetic Chemist's Gateway to Advanced Pharmaceutical Intermediates: A Technical Guide to 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to the successful discovery and synthesis of novel therapeutics. Among the vast armamentarium of heterocyclic scaffolds, the thiazole nucleus stands out for its prevalence in a multitude of FDA-approved drugs and clinical candidates. This guide provides an in-depth technical overview of 2-Chlorothiazole-4-carbonitrile (CAS No. 944124-72-5), a versatile and highly valuable intermediate for the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors.

This document will navigate the landscape of commercial suppliers, delve into a robust and referenced synthetic pathway, and illuminate the critical role of this compound in the development of targeted therapies. The information presented herein is curated to provide not only procedural knowledge but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

I. Commercial Sourcing: A Comparative Analysis of this compound Suppliers

The accessibility of high-quality starting materials is the foundation of any successful synthetic campaign. This compound is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the purity and cost but also the availability of comprehensive analytical data and the supplier's reputation for quality and consistency. Below is a comparative table of notable commercial suppliers.

SupplierCAS NumberPurity/SpecificationAvailable Quantities
Sigma-Aldrich 944124-72-5Not specifiedInquire
Fluorochem 944124-72-5>97%100mg, 250mg, 500mg, 1g
AbacipharmTech 944124-72-598%Inquire (Custom Synthesis available)
SINFOO 944124-72-5Not specifiedInquire
LookChem 944124-72-598%1g, 100g, 1KG, 25KG
AChemBlock 1363383-13-4 (isomer)97%Inquire

Note: The table provides a snapshot of available information. Researchers are advised to contact suppliers directly for the most current data, including certificates of analysis and safety data sheets.

II. Synthetic Pathway: From Amine to Nitrile

The synthesis of this compound can be efficiently achieved through a well-established and reliable transformation known as the Sandmeyer reaction.[1] This method allows for the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate. In this case, the readily available 2-aminothiazole-4-carbonitrile serves as the ideal starting material.

Plausible Synthetic Route:

A plausible and scientifically sound synthetic route involves two key steps:

  • Diazotization of 2-aminothiazole-4-carbonitrile to form the corresponding diazonium salt.

  • Sandmeyer Chlorination of the diazonium salt using a copper(I) chloride catalyst to yield the desired this compound.

Synthesis_Pathway Start 2-Aminothiazole-4-carbonitrile Intermediate Thiazole-2-diazonium-4-carbonitrile salt Start->Intermediate 1. NaNO2, aq. HCl 0-5 °C Product This compound Intermediate->Product 2. CuCl (cat.)

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Based on Analogous Reactions):

The following protocol is a representative procedure based on established Sandmeyer reactions of similar 2-aminothiazole derivatives.[2] Researchers should perform appropriate optimization and safety assessments before implementation.

Step 1: Diazotization of 2-Aminothiazole-4-carbonitrile

  • To a stirred solution of 2-aminothiazole-4-carbonitrile (1.0 eq) in aqueous hydrochloric acid (e.g., 6M), cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent step.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Alternative Synthetic Consideration: Dehydration of 2-Chlorothiazole-4-carboxamide

An alternative approach to the nitrile functionality involves the dehydration of the corresponding primary amide, 2-chlorothiazole-4-carboxamide. This can be achieved using various dehydrating agents, with cyanuric chloride in N,N-dimethylformamide (DMF) being a mild and effective option.[3]

Dehydration_Pathway Amide 2-Chlorothiazole-4-carboxamide Nitrile This compound Amide->Nitrile Cyanuric Chloride, DMF

Caption: Alternative final step via amide dehydration.

III. Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of kinase inhibitors.[4] The 2-chloro-4-carbonitrilethiazole scaffold is a key pharmacophore that can be further elaborated to target the ATP-binding site of various kinases. A prominent example is its utility in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a critical target in anti-angiogenic cancer therapy.[5]

The Role of this compound in Kinase Inhibitor Synthesis:

The chloro group at the 2-position serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. The carbonitrile group at the 4-position can also be a key interaction point within the kinase active site or can be further transformed into other functional groups.

A general synthetic strategy for the elaboration of this compound into a kinase inhibitor framework is depicted below.

Kinase_Inhibitor_Synthesis Start This compound Intermediate Substituted 2-aminothiazole derivative Start->Intermediate R-NH2, Base (e.g., DIPEA) FinalProduct Kinase Inhibitor Intermediate->FinalProduct Further functionalization

Caption: General scheme for kinase inhibitor synthesis.

The rationale behind this synthetic strategy is the facile displacement of the 2-chloro substituent by a primary or secondary amine (R-NH2). This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting 2-amino-substituted thiazole can then undergo further chemical modifications to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

IV. Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with a straightforward and scalable synthetic route, makes it an attractive starting material for drug discovery programs. The demonstrated utility of the 2-chlorothiazole scaffold in the design of potent kinase inhibitors underscores its significance for researchers and drug development professionals focused on oncology and other therapeutic areas where kinase signaling plays a critical role. This guide provides a foundational understanding of the procurement, synthesis, and application of this key intermediate, empowering chemists to accelerate their research and development efforts.

V. References

  • Sigma-Aldrich. This compound. (Product information page).

  • Fluorochem. This compound. (Product information page).

  • AbacipharmTech. This compound. (Product information page).

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

  • Ayati, A., et al. (2015). Recent applications of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 743-766.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the 2-aminothiazole moiety in the discovery of a new class of non-steroidal anti-inflammatory agents. Medicinal research reviews, 24(6), 757-772.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5653. (2022).

  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1233-1237. (2007).

  • SINFOO. This compound. (Product information page).

  • LookChem. 4-Thiazolecarbonitrile, 2-chloro-. (Product information page).

  • AChemBlock. 4-Chloro-thiazole-2-carbonitrile. (Product information page).

  • Spalluto, G., et al. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(5), 456-463..

References

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of 2-Chlorothiazole-4-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and clinically approved drugs, such as the kinase inhibitor Dasatinib.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal framework for engaging with biological targets.[3] Within the vast arsenal of thiazole-based building blocks, 2-chlorothiazole-4-carbonitrile has emerged as a particularly versatile and powerful synthon. Its strategic arrangement of functional groups—a reactive chlorine atom at the C2 position, an electron-withdrawing nitrile at C4, and an activatable proton at C5—provides medicinal chemists with a tripartite platform for rapid diversification and library synthesis.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to explain the underlying chemical principles and strategic considerations that drive its use in drug discovery programs, with a particular focus on the development of kinase inhibitors.

Section 1: The this compound Scaffold: A Synthon of Strategic Importance

The utility of this compound stems from its distinct and orthogonally reactive functional handles. The electron-withdrawing nature of the C4-nitrile group significantly activates the C2 position towards nucleophilic aromatic substitution (SNAr), making the chlorine an excellent leaving group. This predictable reactivity is the primary route for introducing a vast array of functional groups, most notably amines, to generate the 2-aminothiazole core that is critical for many biological activities.[4]

Simultaneously, the C5-H bond, while less reactive, is susceptible to modern C-H functionalization reactions, allowing for late-stage diversification.[5] The nitrile group itself can be further transformed, offering yet another avenue for structural modification. This multi-faceted reactivity allows for a "build-and-decorate" approach to library synthesis.

Caption: Key diversification pathways for this compound.

Section 2: Core Synthetic Protocols and Methodologies

The trustworthiness of a synthetic building block lies in the reliability and reproducibility of its derivatization. The following protocols represent validated, foundational methods for functionalizing this compound.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most common and critical transformation, yielding the 2-aminothiazole scaffold. The reaction proceeds readily due to the electronic activation provided by the ring nitrogen and the C4-nitrile.[6]

Objective: To synthesize a library of 2-(substituted-amino)thiazole-4-carbonitriles.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (primary or secondary) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • TLC plates (silica gel), LC-MS for reaction monitoring

  • Ethyl acetate, brine, sodium sulfate, silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 144.5 mg, 1.0 mmol).

  • Solvent and Reagents: Dissolve the starting material in DMF (5 mL). Add the desired amine (1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Scientist's Notes & Causality:

  • Choice of Base: DIPEA is a non-nucleophilic base. Its role is to scavenge the HCl byproduct without competing with the amine nucleophile, which would reduce yield.

  • Solvent: Polar aprotic solvents like DMF or MeCN are ideal as they solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate characteristic of SNAr reactions.

  • Validation: The success of the reaction is self-validated by LC-MS, which will show the disappearance of the starting material mass peak (m/z for C₄HClN₂S) and the appearance of the new product mass peak.

Nucleophile TypeTypical ConditionsExpected YieldReference Analogy
Primary/Secondary AminesDIPEA, DMF, 80 °C70-95%[6]
Aliphatic ThiolsNaH, THF, 0 °C to RT60-85%[6]
PhenolsK₂CO₃, MeCN, 80 °C50-75%[6]
Table 1: Representative SNAr reaction scope on the C2 position.
Protocol 2.2: Palladium-Catalyzed C5-H Arylation (Suzuki-Miyaura Coupling)

Direct C-H functionalization is a powerful strategy for late-stage diversification. While less common than C2 substitution, the C5 position can be targeted using modern cross-coupling methods.[5]

Objective: To introduce aryl or heteroaryl diversity at the C5 position of a 2-substituted thiazole.

Materials:

  • 2-(Substituted-amino)thiazole-4-carbonitrile (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (10:1 mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine the 2-aminothiazole substrate (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), SPhos (20.5 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Degassing: Seal the vial, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the dioxane/water mixture (2.2 mL) via syringe.

  • Heating: Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, use conventional heating at 100 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry, concentrate, and purify by column chromatography as described in Protocol 2.1.

Scientist's Notes & Causality:

  • Catalyst System: The Pd(OAc)₂/SPhos system is highly effective for C-H activation and cross-coupling reactions. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Mechanism: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiazole and abstracts the C5 proton.

Section 3: Application in Kinase Inhibitor Design

Thiazole-based compounds are prolific as kinase inhibitors.[3] The 2-aminothiazole moiety, readily synthesized from this compound, is an exceptional "hinge-binder." The endocyclic ring nitrogen and the exocyclic amine form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[1]

Dasatinib, a potent pan-Src and Bcr-Abl inhibitor, exemplifies this principle. It features a 2-aminothiazole core that anchors the molecule into the ATP binding site.[1]

Kinase_Binding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 2-Aminothiazole Inhibitor Core Met_NH Met NH Glu_CO Glu C=O Thiazole_N Thiazole Ring N Thiazole_N->Met_NH H-Bond Amino_NH Exocyclic Amino NH₂ Amino_NH->Glu_CO H-Bond

Caption: Bidentate hydrogen bonding of a 2-aminothiazole core to a kinase hinge.

Section 4: Structure-Activity Relationship (SAR) Case Study

By applying the synthetic protocols described, chemists can rapidly generate data to build a structure-activity relationship (SAR) model. The following table illustrates a hypothetical SAR study for a series of ROCK II inhibitors, demonstrating how systematic modification of the this compound scaffold impacts biological activity.[7]

Compound IDR¹ (from Amine)R² (at C5)ROCK II IC₅₀ (nM)Scientist's Notes
A-1 -CH₂-MorpholineH250Initial hit from SNAr reaction.
A-2 -CH₂-PiperidineH310Morpholine oxygen may be a key H-bond acceptor.
A-3 -CH₂-(4-OH-Piperidine)H95Addition of H-bond donor improves potency.
B-1 -CH₂-(4-OH-Piperidine)4-Fluorophenyl45C5-arylation explores a new pocket; fluoro group is favorable.
B-2 -CH₂-(4-OH-Piperidine)4-Methoxyphenyl150Bulkier methoxy group is less tolerated than fluorine.
B-3 -CH₂-(4-OH-Piperidine)Pyridin-4-yl20Pyridyl nitrogen likely forms a beneficial interaction.[7]
Table 2: Hypothetical SAR data for ROCK II inhibitors derived from this compound.

This iterative process of synthesis (Protocols 2.1 & 2.2) and biological testing allows for the rapid optimization of a lead compound, showcasing the power of this building block in accelerating drug discovery timelines.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its predictable and versatile reactivity enables the efficient construction of complex molecular architectures. By mastering the core protocols for its functionalization—particularly C2-amination and C5-arylation—researchers can rapidly generate focused compound libraries, probe structure-activity relationships, and ultimately accelerate the discovery of new therapeutic agents, especially in the critical field of kinase inhibition.

References

Application Notes & Protocols: The Strategic Role of 2-Chlorothiazole Derivatives in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring as a Privileged Scaffold in Crop Protection

The thiazole heterocycle is a cornerstone in the architecture of numerous biologically active molecules. Within the vast library of chemical building blocks available to the agrochemical synthesis chemist, derivatives of 2-chlorothiazole stand out for their versatility and proven impact. Specifically, structures centered around a 2-chlorothiazole core, such as 2-Chlorothiazole-4-carbonitrile and its close relative, 2-chloro-5-(chloromethyl)thiazole, serve as indispensable synthons for constructing some of the world's most effective insecticides and fungicides.

The reactivity of this scaffold is elegantly dichotomous. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. Concurrently, substituents at the 4- and 5-positions can be tailored to fine-tune the molecule's physical properties and biological target affinity. This guide provides an in-depth exploration of the application of 2-chlorothiazole derivatives, focusing on their pivotal role in the synthesis of second-generation neonicotinoid insecticides and their emerging potential in the development of novel fungicides. We will dissect the underlying chemical principles, provide validated, step-by-step synthesis protocols, and offer expert insights into the causality behind key experimental choices.

Core Application: Synthesis of Neonicotinoid Insecticides

The most significant industrial application of 2-chlorothiazole derivatives is in the production of thianicotinyl neonicotinoids.[1][2] These compounds function as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to potent and selective insecticidal activity with relatively low mammalian toxicity.[3][4] The 2-chlorothiazole moiety proved to be a critical innovation over the earlier 6-chloropyridyl group found in imidacloprid, significantly enhancing activity against certain pests.[1] The key intermediate for this class is 2-chloro-5-(chloromethyl)thiazole.

Case Study: Synthesis of Thiamethoxam

Thiamethoxam is a broad-spectrum, systemic insecticide used for controlling a wide variety of pests in numerous crops.[2] Its synthesis hinges on the nucleophilic substitution reaction between the key intermediate, 2-chloro-5-(chloromethyl)thiazole, and the nitroimino heterocycle, 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[5][6]

Causality of Experimental Design: The success of this coupling reaction depends on several factors. The chlorine on the methyl group of the thiazole is an excellent leaving group, facilitating an S_N2 reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solvate the cationic species and accelerate the reaction rate without interfering with the nucleophile.[6] A base, typically a carbonate like K₂CO₃, is essential to deprotonate the secondary amine on the oxadiazinane ring, thereby generating the active nucleophile.[5] A phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), is often employed in industrial processes to enhance the reaction rate and yield by facilitating the transfer of the anionic nucleophile into the organic phase.[6]

Workflow for Thiamethoxam Synthesis: The overall process can be visualized as a two-stage approach: formation of the key thiazole intermediate, followed by the final coupling reaction.

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction A Allyl Isothiocyanate Derivative C 2-Chloro-5-(chloromethyl)thiazole (Key Intermediate) A->C Chlorination/ Cyclization B Chlorinating Agent (e.g., SO₂Cl₂) B->C E Thiamethoxam C->E Nucleophilic Substitution (Base, Solvent, Catalyst) D 3-Methyl-N-nitro-1,3,5- oxadiazinan-4-imine D->E

Caption: High-level workflow for the synthesis of Thiamethoxam.

Case Study: Synthesis of Clothianidin

Clothianidin is another major neonicotinoid insecticide prized for its systemic action and long-lasting efficacy against a wide range of pests.[4] Its synthesis follows a similar logic to that of Thiamethoxam, involving the coupling of 2-chloro-5-(chloromethyl)thiazole with a different nitrogen-containing heterocycle, in this case, a substituted N-nitroguanidine.[4][7]

Causality of Experimental Design: The core reaction is again an S_N2-type nucleophilic substitution. The choice of the specific nitroguanidine derivative and the reaction conditions are critical for achieving high yields. Protecting groups may be used on the guanidine moiety, which are later removed in a final deprotection step to yield the active ingredient.[7] For instance, a common strategy involves using 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine as a protected precursor, which is coupled with the thiazole intermediate and then deprotected using dilute acid to furnish Clothianidin.[7] This multi-step approach prevents side reactions and simplifies purification.

Workflow for Clothianidin Synthesis:

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling & Deprotection C 2-Chloro-5-(chloromethyl)thiazole (Key Intermediate) G Coupled Intermediate C->G Coupling Reaction (Base, Solvent) F Protected Nitroguanidine Precursor F->G H Clothianidin G->H Acidic Deprotection

Caption: High-level workflow for the synthesis of Clothianidin.

ParameterThiamethoxam SynthesisClothianidin SynthesisReference
Thiazole Intermediate 2-chloro-5-(chloromethyl)thiazole2-chloro-5-(chloromethyl)thiazole[5][7]
Coupling Partner 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imineProtected N-nitroguanidine derivative[6][7]
Typical Solvent N,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)[6][7]
Typical Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)[5][7]
Catalyst Phase Transfer Catalyst (e.g., TEBA)Not always required[6]
Typical Temperature 60-70°C40-50°C[6][7]
Final Step Direct product formationDeprotection (e.g., dilute HCl)[7]

Application in Fungicide Synthesis

While the role of 2-chlorothiazoles in insecticides is well-established, their application in fungicides is an area of active research and development. The thiazole ring itself is a known toxophore in many commercial fungicides.[8] The versatility of this compound and its derivatives, like 2-Chlorothiazole-4-carboxylic acid, makes them attractive starting points for creating novel fungicidal compounds.[9]

Strategic Approach: The synthetic strategy often involves two key transformations:

  • Modification of the 4-position: The carbonitrile group (-CN) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), which can then be used to form larger structures, such as amides or esters, known to be important in fungicidal molecules.

  • Substitution at the 2-position: The chloro group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce other biologically active fragments, thereby building molecular complexity and exploring structure-activity relationships (SAR).

Generalized Pathway to Thiazole-Based Fungicides:

A This compound B 2-Chlorothiazole-4- carboxylic Acid A->B Hydrolysis E Nucleophilic Substitution with R₂-XH (X=N, S) A->E C Amidation with R₁-NH₂ B->C D Fungicidal Amide Candidate C->D F Diverse Fungicidal Candidates E->F

Caption: Generalized synthetic routes from this compound to potential fungicides.

For instance, research into novel fungicides has explored the synthesis of 2-phenyl thiazole derivatives and 3,4-dichloroisothiazole-based imidazoles, demonstrating the broad potential of azole-containing scaffolds in this field.[8][10] The principles used in these syntheses can be readily adapted to starting materials like this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), fume hoods, and appropriate waste disposal procedures, must be strictly followed.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (Key Intermediate)

Adapted from patent literature.[11]

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes).

  • Reagents:

    • 2-Chloroallyl isothiocyanate

    • Sulfuryl chloride (SO₂Cl₂)

    • Inert solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

  • Procedure: a. Charge the reaction flask with sulfuryl chloride (1.0 eq). b. Cool the flask to 0-5°C using an ice bath. c. Add 2-chloroallyl isothiocyanate (0.4-0.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. d. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. TLC or GC-MS can be used to monitor the formation of the intermediate thiazoline. e. Gently heat the reaction mixture to 60°C and hold for 30-60 minutes. This step facilitates the elimination of HCl and aromatization to the desired thiazole product. f. Cool the reaction mixture to room temperature and dilute with the inert solvent. g. Carefully concentrate the solution under reduced pressure at a temperature below 40°C to remove the solvent and any remaining volatiles. h. The resulting crude product, 2-chloro-5-(chloromethyl)thiazole, can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of Thiamethoxam

Adapted from patent literature.[5][6]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagents:

    • 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (1.0 eq)

    • 2-chloro-5-(chloromethyl)thiazole (1.0-1.1 eq)

    • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq)

    • Triethyl benzyl ammonium chloride (TEBA) (0.05 eq)

    • N,N-dimethylformamide (DMF), anhydrous

  • Procedure: a. To the reaction flask, add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine, potassium carbonate, TEBA, and DMF. b. Stir the suspension vigorously and heat the mixture to 60-65°C. c. Prepare a solution of 2-chloro-5-(chloromethyl)thiazole in a small amount of DMF. d. Add the thiazole solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 60-70°C. e. After the addition is complete, maintain the reaction at 65-70°C for 3-5 hours, or until HPLC analysis indicates completion. f. Cool the reaction mixture to room temperature. g. Filter the mixture to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of DMF or another suitable solvent like toluene. h. The filtrate contains the crude Thiamethoxam. The product can be precipitated by adding an anti-solvent (e.g., water or isopropanol) and collected by filtration, or the solvent can be removed under vacuum and the residue recrystallized from a suitable solvent system (e.g., alcohol/water).

Protocol 3: Synthesis of Clothianidin

Adapted from patent and journal literature.[4][7]

  • Apparatus: As described in Protocol 2.

  • Reagents:

    • 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine (protected precursor) (1.0 eq)

    • 2-chloro-5-(chloromethyl)thiazole (1.0 eq)

    • Potassium carbonate (K₂CO₃), finely powdered (1.2 eq)

    • N,N-dimethylformamide (DMF), anhydrous

    • Dilute hydrochloric acid (e.g., 2M HCl)

  • Procedure (Part A - Coupling): a. Charge the reaction flask with the protected nitroguanidine precursor, potassium carbonate, and DMF. b. Heat the mixture to 20-25°C with stirring. c. Add a solution of 2-chloro-5-(chloromethyl)thiazole in DMF dropwise over 30 minutes. d. After addition, slowly raise the temperature to 40-50°C and maintain for several hours until HPLC shows consumption of the starting material. e. Cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure to obtain the crude coupled intermediate.

  • Procedure (Part B - Deprotection): a. Dissolve the crude intermediate from Part A in a suitable solvent (e.g., water, ethanol). b. Add dilute hydrochloric acid and stir the mixture at room temperature or with gentle heating (e.g., 40°C). c. Monitor the reaction by HPLC until the deprotection is complete. d. Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) to precipitate the product. e. Cool the mixture in an ice bath to maximize crystallization. f. Collect the solid Clothianidin by filtration, wash with cold water, and dry under vacuum.

Conclusion

2-Chlorothiazole derivatives, particularly this compound and 2-chloro-5-(chloromethyl)thiazole, are high-value intermediates that have fundamentally shaped the landscape of modern crop protection. Their role in the industrial-scale synthesis of leading neonicotinoid insecticides like Thiamethoxam and Clothianidin is a testament to their strategic importance. As the quest for novel agrochemicals continues, the inherent chemical versatility of this scaffold ensures its continued relevance, offering a robust platform for the development of next-generation fungicides and other bioactive molecules. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this privileged chemical structure in their own discovery and development programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylthiazole-4-carbonitriles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. When substituted at the 2-position with an aryl group and bearing a carbonitrile at the 4-position, the resulting 2-arylthiazole-4-carbonitrile core becomes a versatile pharmacophore. This structural motif is integral to compounds targeting a range of diseases, from cancers to inflammatory disorders and infectious agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of these crucial biaryl structures, prized for its functional group tolerance and reliability.[1][2]

This guide provides an in-depth exploration of the Suzuki coupling reaction specifically tailored for the use of 2-chlorothiazole-4-carbonitrile as the electrophilic partner. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges and opportunities that necessitate a carefully optimized approach.[3] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer troubleshooting advice to empower researchers to efficiently synthesize these valuable compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][4][5] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6][7] The electron-withdrawing nature of the nitrile and the thiazole ring can facilitate this step.[3]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[1][6][8][9]

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-arylthiazole-4-carbonitrile product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][7]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' (Product) Ar-X This compound (Ar-X) R-B(OR)2 Arylboronic Acid/Ester (R'-B(OR)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Materials and Reagents

Reagent Purpose Recommended Grade/Purity Supplier Example
This compoundElectrophile>97%Fluorochem
Arylboronic Acid or EsterNucleophile>98%Combi-Blocks, Sigma-Aldrich
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)CatalystVaries by catalystStrem Chemicals, Sigma-Aldrich
Ligand (e.g., SPhos, XPhos, PPh₃)Stabilizes and activates catalyst>98%Strem Chemicals, Sigma-Aldrich
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates boronic acidAnhydrous, >99%Acros Organics, Sigma-Aldrich
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Reaction MediumAnhydrous, <50 ppm H₂OAcros Organics, Fisher Scientific
Inert Gas (Argon or Nitrogen)Prevents catalyst oxidationHigh Purity (99.998%)Airgas, Praxair

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be necessary for particularly challenging substrates.[10][11][12]

Experimental Setup Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (Drying & Degassing) start->reagent_prep reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring (e.g., 80-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS, or GC-MS) heating->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2. Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Degas the solvent by sparging with inert gas for at least 30 minutes.[13]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[13]

    • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by column chromatography on silica gel.[13]

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.[7]
Insufficiently anhydrous/anaerobic conditionsEnsure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly degassed solvents.[13]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.[10]
Significant Side Product Formation (e.g., Homocoupling) Presence of oxygenThoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas.[7]
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Protodeboronation of Boronic Acid Unstable boronic acidUse the corresponding boronic ester (e.g., pinacol ester). Use a milder base such as K₃PO₄.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of medicinally relevant 2-arylthiazole-4-carbonitriles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this important heterocyclic scaffold.

References

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Chlorothiazole-4-carbonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chlorothiazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of pharmacologically active agents, making a reliable and scalable synthesis essential for pharmaceutical research and manufacturing. The nitrile group is a versatile synthon, capable of being transformed into various other functional groups, which further enhances the compound's utility in the synthesis of N-heterocycles.[1][2][3] This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound from the readily available starting material, 2-aminothiazole-4-carbonitrile.

The described procedure is centered around the Sandmeyer reaction, a classic and robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5] This reaction is renowned for its reliability and wide applicability in aromatic chemistry.[6] Our protocol emphasizes operational safety, scalability, and high yield, addressing the critical needs of process chemistry and drug development professionals. We will detail the causality behind key experimental choices, from temperature control during diazotization to the work-up and purification strategy, ensuring a reproducible and efficient outcome.

Reaction Principle and Scheme

The synthesis proceeds in two main stages, executed as a one-pot procedure:

  • Diazotization: The primary amine of 2-aminothiazole-4-carbonitrile is converted into a diazonium salt using sodium nitrite in the presence of concentrated hydrochloric acid at a strictly controlled low temperature (0–5 °C). This intermediate is highly reactive and is used immediately in the next step without isolation.

  • Sandmeyer Reaction: The in situ-generated diazonium salt undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[7] Copper(I) chloride acts as the catalyst and chloride source, facilitating the displacement of the diazonium group (N₂) with a chlorine atom to yield the desired this compound.[4]

Overall Reaction:

alt text
(Self-generated image, for illustrative purposes)

Materials and Equipment

Reagents & Solvents
Reagent/SolventGradeSupplierCAS NumberNotes
2-Aminothiazole-4-carbonitrile≥97%Commercial1593-16-4Starting material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercial7632-00-0Strong oxidizer, toxic
Copper(I) Chloride (CuCl)≥97%Commercial7758-89-6Air and light sensitive
Hydrochloric Acid (HCl)37% (12 M), ACS ReagentCommercial7647-01-0Corrosive
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6Extraction solvent
Dichloromethane (DCM)ACS GradeCommercial75-09-2For chromatography
HexaneACS GradeCommercial110-54-3For chromatography
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab Prepared144-55-8For neutralization
Brine (Saturated NaCl)Saturated Aqueous SolutionLab Prepared7647-14-5For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6Drying agent
Silica Gel60 Å, 230-400 meshCommercial7631-86-9For chromatography
Equipment
  • Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Jacketed reaction vessel (for larger scales) with temperature control unit.

  • Dropping funnel (250 mL).

  • Ice-water bath and/or cryocooler.

  • Separatory funnel (1 L).

  • Rotary evaporator.

  • Glass chromatography column.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves.

Environment, Health, and Safety (EHS) Precautions

This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Sodium Nitrite (NaNO₂): Highly toxic if swallowed and is a strong oxidizer that may intensify fires.[8][9] Avoid contact with combustible materials.

  • Copper(I) Chloride (CuCl): Harmful if swallowed or in contact with skin and causes serious eye damage.[10] It is also very toxic to aquatic life.[11] Handle with appropriate PPE.

  • Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate acid-resistant gloves and eye protection.

  • Diazonium Salt Intermediate: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state.[7] NEVER attempt to isolate the diazonium salt. Always keep it in a cold (0–5 °C) aqueous solution and use it immediately after preparation.

  • Gas Evolution: The reaction releases significant volumes of nitrogen (N₂) gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.

Detailed Synthesis Protocol

This protocol is designed for a ~10-gram scale and can be adapted for larger quantities with appropriate equipment modifications.

Step 1: Preparation of the 2-Aminothiazole-4-carbonitrile Solution
  • To a 1 L three-neck flask equipped with a mechanical stirrer and thermocouple, add 2-aminothiazole-4-carbonitrile (10.0 g, 71.9 mmol, 1.0 eq).

  • Add concentrated hydrochloric acid (12 M, 120 mL).

  • Stir the mixture to form a suspension. Cool the flask to 0–5 °C using an ice-water bath.

    • Causality: Maintaining a low temperature is critical for the subsequent diazotization step. It prevents the premature decomposition of the diazonium salt that will be formed.

Step 2: Diazotization
  • In a separate beaker, prepare a solution of sodium nitrite (5.45 g, 79.1 mmol, 1.1 eq) in deionized water (25 mL).

  • Transfer this solution to a dropping funnel and add it dropwise to the cold (0–5 °C) thiazole suspension over a period of 45–60 minutes.

    • Causality: A slow, controlled addition is paramount. It prevents a sudden exotherm and uncontrolled release of nitrous acid, ensuring the stable formation of the diazonium salt and maximizing safety. The temperature of the reaction mixture must be rigorously maintained below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting pale-yellow solution at 0–5 °C for an additional 30 minutes to ensure complete diazotization. This cold diazonium salt solution is used immediately in the next step.

Step 3: Sandmeyer Reaction
  • In a separate 500 mL beaker, dissolve copper(I) chloride (8.52 g, 86.3 mmol, 1.2 eq) in concentrated hydrochloric acid (12 M, 85 mL). Stir until a dark solution is formed. Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 2 to the cold copper(I) chloride solution over 30-45 minutes with vigorous stirring.

    • Causality: Vigorous stirring is necessary to manage the evolution of nitrogen gas and ensure efficient mixing. A controlled addition prevents an excessive rate of gas evolution, which could cause foaming and loss of material. The reaction is a radical-nucleophilic substitution, and maintaining the presence of the Cu(I) catalyst is key to the transformation.[4]

  • Observe for vigorous bubbling (N₂ evolution) and a potential color change.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2–3 hours at room temperature to ensure the reaction proceeds to completion.

Step 4: Work-up and Isolation
  • Pour the reaction mixture into a 2 L beaker containing crushed ice (~500 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer. Multiple extractions ensure maximum recovery from the aqueous phase.

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic layer sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL) - Caution: Vent frequently to release CO₂ gas. This step neutralizes any remaining acid.

    • Brine solution (1 x 100 mL) - This removes residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification by Column Chromatography
  • Dry-load the crude product onto a small amount of silica gel.

  • Perform column chromatography on a silica gel column using a hexane:ethyl acetate gradient (e.g., starting from 9:1 v/v).

    • Causality: Chromatography separates the desired product from non-polar and highly polar impurities, yielding a product of high purity suitable for subsequent synthetic steps.[12]

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from preparation to final product analysis.

Scale_Up_Synthesis Workflow for this compound Synthesis cluster_prep Step 1 & 2: Diazotization cluster_reaction Step 3: Sandmeyer Reaction cluster_workup Step 4 & 5: Isolation & Purification cluster_analysis Final Product start Dissolve 2-Aminothiazole-4-carbonitrile in Conc. HCl cool1 Cool Mixture to 0-5 °C start->cool1 diazotize Add NaNO₂(aq) Dropwise (Maintain T < 5 °C) cool1->diazotize stir1 Stir for 30 min @ 0-5 °C diazotize->stir1 sandmeyer Add Diazonium Salt to CuCl Solution (Vigorous Stirring) stir1->sandmeyer Immediate Use prep_cucl Prepare Cold CuCl Solution in Conc. HCl prep_cucl->sandmeyer warm Warm to Room Temperature (Stir for 2-3 hours) sandmeyer->warm quench Quench Reaction on Ice warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Hexane:EtOAc) dry->purify product Pure 2-Chlorothiazole- 4-carbonitrile purify->product qc QC Analysis (NMR, MS, MP) product->qc

References

Quantitative Analysis of 2-Chlorothiazole-4-carbonitrile: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chlorothiazole-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure robust and reliable quantification. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, are central to the protocols described herein, ensuring accuracy, precision, and reliability.[1][2][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₄HClN₂SConfirms the elemental composition.
Molecular Weight 144.58 g/mol Essential for mass spectrometry.
Polarity Polar moleculeGuides the choice of chromatographic technique. Reverse-phase HPLC is a suitable approach.
Solubility Soluble in organic solvents such as methanol and acetonitrile.Facilitates sample and standard preparation for both HPLC and GC analysis.
Chromophore The thiazole ring and cyano group are expected to exhibit UV absorbance.Enables quantitative analysis using HPLC with a UV detector.
Volatility Expected to be sufficiently volatile for GC analysis.Allows for the use of GC-MS as a complementary analytical technique.

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and accurate means for the routine quantification of this compound in bulk drug substances and intermediate products. The reverse-phase approach is ideal for retaining and separating this polar analyte.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Accurately weigh sample/standard dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Dilute to working concentration dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject onto HPLC system filter->inject separate Isocratic separation on C18 column inject->separate detect UV detection (Diode Array) separate->detect integrate Integrate peak area detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify sample concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (50:50, v/v)A simple isocratic mobile phase provides robust and reproducible results for this polar analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Diode Array Detector (DAD/PDA) scanning from 200-400 nm. Quantification wavelength to be set at the absorbance maximum (λmax) determined from the spectrum.A DAD/PDA allows for the determination of the optimal wavelength for quantification and assessment of peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 10 minutesSufficient time for the elution of the analyte and any early-eluting impurities.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4][5]

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Specificity No interference from blank or placebo at the retention time of the analyte.

Application Note 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique and is suitable for identifying and quantifying this compound, especially for the analysis of volatile impurities.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh sample/standard dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) prep_start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into GC-MS system dilute->inject separate Capillary GC separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass detection (Scan/SIM) ionize->detect integrate Extract ion chromatogram & integrate detect->integrate library_search Compare with mass spectral library integrate->library_search quantify Quantify using calibration curve integrate->quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Detailed Protocol: GC-MS Method

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • This compound reference standard.

2. GC-MS Conditions

ParameterConditionRationale
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessThe choice depends on the sample concentration. Splitless for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature gradient to ensure good separation of the analyte from potential impurities.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CStandard temperature for EI source.
Ionization Energy 70 eVStandard energy for electron ionization, producing reproducible fragmentation patterns.
MS Acquisition Mode Full Scan (m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification.Full scan allows for the identification of unknown compounds, while SIM provides higher sensitivity for quantification.

3. Data Analysis and Interpretation

  • Identification: The identification of this compound is confirmed by its retention time and the comparison of its mass spectrum with a reference spectrum.

  • Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 144 (for ³⁵Cl) and 146 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Fragmentation Pattern: Key fragment ions can be used for confirmation. For instance, the loss of a chlorine atom or the cyano group would result in characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is generated by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standard solutions.

Summary of Proposed Methods

FeatureHPLC-UVGC-MS
Principle Liquid-solid chromatography with UV detectionGas-solid chromatography with mass detection
Primary Application Routine quantification, purity assessmentConfirmatory analysis, impurity identification, trace analysis
Sample Requirements Soluble in mobile phaseVolatile and thermally stable
Selectivity Based on polarity and UV absorbanceBased on volatility and mass-to-charge ratio
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range in SIM mode)

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis and identification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control or the identification of trace-level impurities. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity and accuracy of the generated data.

References

Application Notes & Protocols for High-Throughput Screening of 2-Chlorothiazole-4-Carbonitrile Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] The 2-Chlorothiazole-4-carbonitrile core represents a versatile and synthetically accessible starting point for the generation of vast and diverse small molecule libraries.[2][3] High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these large chemical collections against a multitude of biological targets, forming the cornerstone of modern hit-to-lead discovery pipelines.[4][5] This guide provides a comprehensive framework and detailed protocols for the design, validation, and execution of robust HTS campaigns utilizing libraries derived from the this compound scaffold. We present methodologies for three widely applicable assay formats targeting distinct, high-value protein classes: a Fluorescence Polarization (FP) assay for protein kinases, a Förster Resonance Energy Transfer (FRET) assay for proteases, and a cell-based calcium flux assay for G-Protein Coupled Receptors (GPCRs). Each protocol is presented with an emphasis on the underlying scientific principles, critical validation steps, and data interpretation to ensure the generation of high-quality, actionable data for drug discovery professionals.

The this compound Scaffold: A Versatile Core for Library Synthesis

The utility of a screening library is defined by its chemical diversity and synthetic tractability. The this compound structure is an excellent starting point for combinatorial chemistry due to its distinct reactive sites, allowing for the systematic introduction of diverse functional groups. This process, known as library enumeration, can rapidly generate thousands of unique molecular entities from a single core structure.

The primary points of diversification on the scaffold allow for the exploration of chemical space to identify molecules that can form specific, high-affinity interactions with biological targets.

Caption: Diversification of the this compound scaffold.

Foundational Principles of HTS Assay Design and Validation

The success of any HTS campaign is predicated on the quality and robustness of the assay. Assays can be broadly categorized as either biochemical or cell-based, each with distinct advantages and disadvantages.[6]

Assay TypeAdvantagesDisadvantagesBest For
Biochemical Direct target engagement, simpler system, fewer confounding factors, lower cost.[7]Lacks physiological context (e.g., cell permeability, off-target effects).Purified enzymes (kinases, proteases), receptor-ligand binding.
Cell-Based More physiologically relevant, accounts for cell permeability and cytotoxicity.[8]More complex, higher variability, potential for artifacts from off-target effects.[7]Signaling pathways (GPCRs), gene expression, cell viability.
The Assay Validation Workflow: Ensuring Trustworthy Data

Caption: The iterative workflow for HTS assay validation.

Critical Validation Parameters

An assay is deemed ready for HTS when it consistently meets predefined quality control criteria. The Z-factor is the most widely accepted statistical parameter for quantifying assay quality.[11]

ParameterFormulaAcceptable RangeDescription
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5The dynamic range of the assay.
Coefficient of Variation (%CV) (StdDev / Mean) * 100< 10%The variability or precision of the signal.
Z-Factor (Z') 1 - [ (3σmax + 3σmin) / |μmax - μmin| ]> 0.5A measure of statistical effect size that reflects both the dynamic range and data variation. An assay with a Z' ≥ 0.5 is considered excellent for HTS.[11]

Protocol 1: Kinase Inhibition Screening via Fluorescence Polarization (FP)

Scientific Principle: Protein kinases are a major class of drug targets.[12][13] FP assays are homogenous binding assays ideal for HTS.[14] The assay measures the change in the rotational speed of a fluorescently labeled small molecule (a tracer) upon binding to a larger protein (the kinase).[15] An unbound tracer tumbles rapidly, depolarizing emitted light (low FP). When bound to the kinase, its tumbling slows, and the emitted light remains polarized (high FP).[16] A test compound that inhibits the tracer-kinase interaction will displace the tracer, causing a decrease in the FP signal.[17]

cluster_0 Fluorescence Polarization (FP) Assay Principle A Unbound Tracer Rapid Tumbling Low FP Signal B Kinase + Tracer Slow Tumbling High FP Signal A->B Binding C Kinase + Tracer + Inhibitor Tracer Displaced Low FP Signal B->C Inhibition

Caption: Principle of a competitive FP assay for kinase inhibitors.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Kinase Stock: Prepare a 2X working stock of the target kinase in Assay Buffer. The final concentration should be determined via titration to be at or below the Kd of the tracer.

    • Tracer Stock: Prepare a 2X working stock of the fluorescently-labeled ATP-competitive tracer in Assay Buffer. The final concentration is typically low nM (e.g., 2 nM).

    • Compound Plates: Serially dilute the this compound derivative library in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration plate.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound or control (DMSO for max signal, unlabeled ligand for min signal) to the assay plate.

    • Add 5 µL of 2X Kinase Stock to all wells.

    • Mix gently on a plate shaker for 1 minute.

    • Add 10 µL of 2X Tracer Stock to all wells to initiate the binding reaction. The final volume is 20 µL.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader (e.g., PHERAstar Plus) using appropriate excitation and emission filters for the chosen fluorophore (e.g., TAMRA: Ex 540 nm, Em 590 nm).[18]

    • Data is typically expressed in millipolarization (mP) units.

  • Validation and QC:

    • Run several full plates with only controls (e.g., alternating columns of max and min signal) to determine plate uniformity and calculate the Z-factor.

    • The Z' should be consistently > 0.5 before proceeding with the library screen.

Protocol 2: Protease Inhibition Screening via FRET

Scientific Principle: Proteases are enzymes that cleave peptide bonds and are implicated in numerous diseases.[19] FRET-based assays provide a sensitive method for monitoring protease activity.[20] The assay uses a synthetic peptide substrate containing a cleavage site for the target protease, flanked by a fluorescent donor and a quencher molecule.[21] In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.[22] Inhibitors from the screening library will prevent this cleavage, keeping the fluorescence signal low.

cluster_1 FRET Protease Assay Principle A Intact Substrate Donor (D) Quencher (Q) FRET Occurs Low Signal B Substrate + Protease D Q Cleavage FRET Disrupted High Signal A->B Proteolysis C Substrate + Protease + Inhibitor D Q No Cleavage FRET Occurs Low Signal A->C Inhibition

Caption: Principle of a FRET-based assay for protease inhibitors.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, 3 mM β-mercaptoethanol.[20]

    • Protease Stock: Prepare a 2X working stock of the target protease in Assay Buffer. Optimal concentration should be determined to give a linear reaction rate within the desired timeframe.

    • FRET Substrate Stock: Prepare a 2X working stock of the FRET peptide substrate in Assay Buffer. The final concentration should be at or below the substrate's Kₘ.

    • Compound Plates: Prepare 4X compound plates as described in Protocol 1.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound or control (DMSO for max signal, potent known inhibitor for min signal) to the assay plate.

    • Add 5 µL of 2X Protease Stock to all wells except for no-enzyme controls. Add 5 µL of Assay Buffer to these wells instead.

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

    • Add 10 µL of 2X FRET Substrate Stock to all wells to start the reaction. Final volume is 20 µL.

  • Data Acquisition:

    • Read the plate immediately (t=0) and then every 5 minutes for 30-60 minutes on a fluorescence plate reader. Use wavelengths appropriate for the FRET pair (e.g., Cy3/Cy5).[21]

    • The rate of increase in fluorescence (slope of the kinetic read) is proportional to enzyme activity.

  • Data Analysis and QC:

    • Calculate the reaction rate for each well.

    • Normalize data: % Inhibition = 100 * [1 - (Ratecompound - Ratemin) / (Ratemax - Ratemin)].

    • Validate the assay using controls to ensure a Z' > 0.5 based on the final timepoint or the calculated rates.

Protocol 3: GPCR Modulation Screening via a Cell-Based Calcium Flux Assay

Scientific Principle: GPCRs are the largest family of cell surface receptors and the target of over 30% of approved drugs.[23] Many GPCRs, particularly those coupled to the Gαq subunit, signal by increasing intracellular calcium concentrations.[24][25] This assay uses cells engineered to express the target GPCR and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). In a resting state, intracellular calcium is low, and the dye exhibits basal fluorescence. Upon GPCR activation by an agonist, calcium is released from intracellular stores, causing a rapid and significant increase in fluorescence.[26] Compounds from the library can be screened for both agonist activity (they trigger a signal) and antagonist activity (they block the signal from a known agonist).

cluster_2 Gq-Coupled GPCR Signaling Pathway Ligand Agonist GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq PLC PLC Gq->PLC Ca Ca2+ Release PLC->Ca Signal Fluorescent Signal Ca->Signal

Caption: Simplified Gq-coupled GPCR signaling leading to calcium flux.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture HEK293 cells stably expressing the target GPCR in appropriate media.

    • One day before the assay, seed cells into 384-well, black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the assay day.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological buffer (e.g., HBSS).

    • Aspirate the culture medium from the cell plates and add 20 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Add 5 µL of 5X compound or control from the library plates to the cell plates.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a 5X solution of a known agonist at its EC₈₀ concentration.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • Begin reading a baseline fluorescence for 10-20 seconds.

    • Add 5 µL of the 5X agonist solution and continue reading for an additional 90-120 seconds to capture the calcium flux.

  • Data Analysis and QC:

    • The response is typically measured as the maximum peak fluorescence minus the baseline.

    • For antagonist screening, calculate % Inhibition relative to wells treated with agonist only (max signal) and wells with no agonist (min signal).

    • For agonist screening, compounds are added instead of the known agonist, and any signal above baseline indicates activity.

    • Perform validation runs to ensure a robust signal window and a Z' > 0.5.

References

Topic: Experimental Setup for Reactions Involving 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Bifunctional Heterocycle

2-Chlorothiazole-4-carbonitrile is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the domains of pharmaceutical and materials science. Its value is derived from two strategically positioned reactive sites: the electrophilic C2 carbon, activated for nucleophilic displacement, and the versatile C4 carbonitrile group, which serves as a linchpin for a variety of functional group interconversions. The electron-withdrawing nature of both the thiazole ring nitrogen and the nitrile moiety significantly polarizes the C2-Cl bond, rendering it highly susceptible to substitution.[1] This guide provides a detailed exploration of the key reaction classes involving this reagent, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.

Part 1: Foundational Principles - Safety and Handling

Before any reaction, a thorough understanding of the reagent's properties and safe handling procedures is paramount. This compound is an irritant and must be handled with appropriate care.[2]

1.1 Hazard Profile and Personal Protective Equipment (PPE)

A summary of the key hazards is presented below. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[2][3]

Hazard ClassDescriptionRecommended PPE
Skin Corrosion/Irritation Causes skin irritation.[3]Nitrile gloves, lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Safety glasses with side shields or goggles.
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.[4]Use only in a well-ventilated area or chemical fume hood.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[2]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

1.2 General Workflow for Safe Handling

The following diagram outlines the essential steps for safely incorporating this compound from storage into a reaction vessel.

G General Handling Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Sash at correct height, clear workspace) C 3. Retrieve Reagent (From cool, dry storage) D 4. Weigh Solid (In fume hood on analytical balance) C->D E 5. Transfer to Reaction Vessel (Use powder funnel, rinse weighing boat with solvent) D->E F 6. Secure Reagent Bottle (Return to storage) E->F G 7. Decontaminate & Dispose (Clean spatula/funnel, dispose of contaminated items in solid waste) F->G

Caption: Workflow for safe handling of this compound.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most common transformation of this compound is the displacement of the C2 chloride by a nucleophile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is distinct from SN1 or SN2 pathways seen with alkyl halides.[6]

2.1 Mechanistic Rationale

The SNAr reaction is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the thiazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The presence of the electron-withdrawing nitrile group at the C4 position and the ring nitrogen atom are critical; they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy and facilitating the reaction.[1]

Caption: The addition-elimination mechanism of SNAr reactions.

2.2 Protocol: SNAr with Amine Nucleophiles

This protocol provides a general method for the synthesis of 2-aminothiazole-4-carbonitrile derivatives.

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Amine (e.g., Morpholine)1.1 - 1.5Nucleophile
Base (e.g., K₂CO₃, DIPEA)2.0 - 3.0HCl Scavenger
Solvent (e.g., DMF, DMSO, ACN)-Reaction Medium

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF) via syringe to dissolve or suspend the solids.

  • Add the amine nucleophile (1.1 eq.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

For more complex C-C and C-N bond formations, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical SNAr.

3.1 Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction couples the C2 position with an organoboron reagent, typically a boronic acid or ester, to form a biaryl or vinyl-substituted thiazole.[8] This reaction is fundamental for constructing complex molecular scaffolds.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Cl) Pd0->OA PdII_Cl Ar-Pd(II)L₂-Cl OA->PdII_Cl TM Transmetalation (R-B(OH)₂) + Base PdII_Cl->TM PdII_R Ar-Pd(II)L₂-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R (Product) RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

3.2 Protocol: Suzuki-Miyaura Coupling

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Boronic Acid (e.g., Phenylboronic acid)1.2 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.10Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., Dioxane/H₂O, Toluene, DME)-Reaction Medium

Step-by-Step Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of inert gas.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

3.3 Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic or sterically hindered amines.[10][11]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[12] A key difference is the role of the base, which deprotonates the amine-palladium complex to form a palladium amide intermediate prior to reductive elimination.[10] The choice of phosphine ligand is critical and can dramatically affect reaction efficiency.[11]

3.4 Protocol: Buchwald-Hartwig Amination

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Amine1.2Nucleophile
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.05Catalyst Source
Phosphine Ligand (e.g., Xantphos, BINAP)0.02 - 0.10Stabilizes Catalyst
Base (e.g., NaOt-Bu, K₃PO₄)1.4 - 2.0Amine Deprotonation
Solvent (e.g., Toluene, Dioxane)-Anhydrous Reaction Medium

Step-by-Step Procedure:

  • To an oven-dried flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) under an inert atmosphere.

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Part 4: Transformations of the C4-Nitrile Group

The nitrile group is a stable but highly versatile functional handle that can be converted into other key functionalities.[13]

4.1 Reduction to a Primary Amine

The reduction of the nitrile yields a 2-chloro-4-(aminomethyl)thiazole, a valuable intermediate for introducing linkers or pharmacophores.

Protocol: Nitrile Reduction with LiAlH₄

ReagentMolar Eq.Purpose
This compound1.0Substrate
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0Reducing Agent
Solvent (e.g., Anhydrous THF, Diethyl Ether)-Reaction Medium

Step-by-Step Procedure:

  • CRITICAL: This reaction must be performed under strictly anhydrous conditions and an inert atmosphere.

  • Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in a flame-dried flask and cool to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C.

  • CAUTION: Quench the reaction very slowly and carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or converted to a salt.

4.2 Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under strong acidic or basic conditions to produce 2-chlorothiazole-4-carboxylic acid.[14]

Protocol: Acid-Catalyzed Nitrile Hydrolysis

  • Suspend this compound in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically >100 °C) for several hours.

  • Monitor the reaction by observing the dissolution of the starting material and checking via LC-MS.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Conclusion

This compound is a remarkably versatile reagent whose reactivity can be precisely controlled to access a wide array of complex molecules. A foundational understanding of its safety profile is the first step toward its effective use. By mastering the protocols for its principal reactions—nucleophilic aromatic substitution, palladium-catalyzed cross-couplings, and nitrile group transformations—researchers can strategically leverage this building block to accelerate discovery in medicine and materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-chlorothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results.

I. Synthesis Overview: A Two-Step Approach

The most common and reliable route to this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, 2-aminothiazole-4-carbonitrile, from an α-halocarbonyl compound and thiourea.

  • Sandmeyer Reaction: Conversion of the 2-amino group of the precursor to a chloro group via a diazonium salt intermediate.

This guide will provide detailed protocols and troubleshooting for both stages of this synthetic sequence.

II. Hantzsch Thiazole Synthesis of 2-Aminothiazole-4-carbonitrile

The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring.[1] In the context of our target precursor, the reaction typically involves the cyclocondensation of an α-halo-β-oxonitrile with thiourea.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is a representative method for the synthesis of 2-aminothiazole-4-carbonitrile.

Materials:

  • 2-chloro-3-oxopropanenitrile (or equivalent α-halo-β-oxonitrile)

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in a mixture of ethanol and water.

  • Slowly add 2-chloro-3-oxopropanenitrile (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product, 2-aminothiazole-4-carbonitrile, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting the Hantzsch Synthesis
Problem Potential Cause(s) Troubleshooting Strategy
Low or No Product Yield 1. Poor quality of the α-halocarbonyl starting material. 2. Incomplete reaction. 3. Incorrect pH during workup.1. Ensure the purity of the α-halocarbonyl compound; they can be unstable. Use freshly prepared or purified material. 2. Increase the reflux time and continue to monitor by TLC. Consider a stronger solvent system if solubility is an issue. 3. Ensure complete neutralization with sodium bicarbonate to precipitate the free amine. Check the pH of the aqueous layer.
Formation of Side Products 1. Self-condensation of the α-halocarbonyl. 2. Formation of isomeric thiazoles under acidic conditions.[2][3]1. Add the α-halocarbonyl slowly to the thiourea solution to minimize its self-reaction. 2. Maintain a neutral to slightly basic pH during the reaction to favor the formation of the desired 2-aminothiazole isomer.
Difficulty in Product Isolation The product is partially soluble in the reaction mixture.After neutralization, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, consider extraction with an organic solvent like ethyl acetate.

III. Sandmeyer Reaction: Synthesis of this compound

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[4] This reaction is the key step in obtaining the desired this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is a representative method and may require optimization for your specific setup.

Materials:

  • 2-aminothiazole-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminothiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[5]

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.[6]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be used immediately in the next step.

Part B: Sandmeyer Reaction and Work-up

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[6]

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Troubleshooting the Sandmeyer Reaction
Problem Potential Cause(s) Troubleshooting Strategy
Low or No Product Yield 1. Decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Inactive copper catalyst. 4. Insufficient heating during the Sandmeyer step.1. Maintain the temperature strictly between 0-5 °C during diazotization and use the diazonium salt solution immediately. The stability of diazonium salts can vary.[7] 2. Ensure a slight excess of nitrous acid is present (test with starch-iodide paper). Add the sodium nitrite solution slowly and with efficient stirring. 3. Use freshly prepared or high-purity copper(I) chloride. The quality of the copper catalyst is crucial for the reaction.[4] 4. Ensure the reaction is heated sufficiently to drive the decomposition of the diazonium salt and formation of the product, as indicated by the cessation of nitrogen evolution.
Formation of a Dark, Tarry Mixture 1. Overheating during the Sandmeyer reaction. 2. Uncontrolled decomposition of the diazonium salt. 3. Formation of azo-coupling byproducts.1. Control the heating rate and final temperature carefully. Gradual warming is often beneficial. 2. Add the diazonium salt solution slowly to the copper catalyst solution to maintain a low concentration of the reactive intermediate. 3. Ensure the reaction mixture is sufficiently acidic during diazotization to prevent the unreacted amine from coupling with the diazonium salt.
Presence of Phenolic Byproducts The diazonium salt reacted with water instead of the chloride ion.This is a common side reaction. Ensure a high concentration of chloride ions is present by using concentrated HCl for both the diazotization and the preparation of the CuCl solution.

IV. Purification of this compound

The crude product from the Sandmeyer reaction will likely contain unreacted starting materials, byproducts, and residual copper salts. Purification is essential to obtain a high-purity final product.

Purification Methods
Method Description Typical Solvents/Conditions
Recrystallization An effective method for purifying solid compounds if a suitable solvent is found.Ethanol, isopropanol, or mixtures of hexane and ethyl acetate are good starting points for recrystallization of polar heterocyclic compounds.[8][9]
Column Chromatography A versatile technique for separating the desired product from impurities with different polarities.A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice. The optimal solvent system should be determined by TLC analysis of the crude product.[10]
Detailed Protocol: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives good separation of the product from impurities (a product Rf of ~0.3 is ideal).

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

V. Visualizing the Workflow

To provide a clearer understanding of the entire process, the following diagrams illustrate the key stages of the synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product alpha_halo_beta_oxonitrile α-Halo-β-oxonitrile reflux Reflux in Ethanol/Water alpha_halo_beta_oxonitrile->reflux thiourea Thiourea thiourea->reflux neutralization Neutralization (NaHCO3) reflux->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration & Drying precipitation->filtration 2_aminothiazole_4_carbonitrile 2-Aminothiazole-4-carbonitrile filtration->2_aminothiazole_4_carbonitrile

Caption: Workflow for the Hantzsch Synthesis of 2-Aminothiazole-4-carbonitrile.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup_purification Work-up & Purification cluster_final_product Final Product 2_aminothiazole 2-Aminothiazole-4-carbonitrile hcl_nao2 HCl, NaNO2 0-5 °C 2_aminothiazole->hcl_nao2 diazonium_salt Diazonium Salt Intermediate hcl_nao2->diazonium_salt cucl_hcl CuCl, HCl Heat diazonium_salt->cucl_hcl neutralization Neutralization cucl_hcl->neutralization extraction Extraction neutralization->extraction purification Purification (Chromatography/Recrystallization) extraction->purification 2_chlorothiazole This compound purification->2_chlorothiazole

Caption: Workflow for the Sandmeyer Reaction to produce this compound.

VI. Safety Precautions

  • Diazonium Salts: Diazonium salts can be explosive in the solid state. It is crucial to keep them in solution and at low temperatures. Avoid isolating the diazonium salt intermediate.

  • α-Halocarbonyls: These compounds are often lachrymatory and should be handled in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

VII. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol.

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

  • Akhtar, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2439-2479.

  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1446-1453.

  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • G., S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 430-436.

  • Greenway, T. D., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 304-308.

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

  • Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 731-735.

  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.

  • Głowacka, I. E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7208.

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-662.

  • BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

  • BenchChem. (2025). Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers.

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.

  • ResearchGate. (n.d.). Preparation of 2-aminothiazole-4-methyl diazonium salt and its coupling....

  • EP0482607B1. (1996). Process of producing 2-aminothiazole. Google Patents.

  • BenchChem. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

  • ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction.

  • Sigma-Aldrich. (n.d.). 4-Chloro-thiazole-2-carbonitrile.

  • BenchChem. (2025). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.

  • Sigma-Aldrich. (n.d.). 2-Chlorothiazole-5-carbonitrile 97.

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.

  • Organic Syntheses Procedure. (n.d.).

  • BOC Sciences. (n.d.). CAS 1363383-13-4 4-Chloro-thiazole-2-carbonitrile.

  • Sigma-Aldrich. (n.d.). This compound.

  • CymitQuimica. (n.d.). This compound.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chlorothiazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Understanding the Substrate: A Quick Primer

This compound is a highly functionalized heterocycle. Its reactivity is dominated by two key features:

  • The C2-Chloride: This position is activated towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The electron-withdrawing nature of the thiazole ring nitrogen and the 4-carbonitrile group makes the C2 carbon highly electrophilic.

  • The 4-Carbonitrile Group: A strong electron-withdrawing group, it significantly influences the ring's electronics. It is also a functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, but it can be sensitive to certain harsh basic or acidic conditions.[1]

Part 1: Low or No Conversion of Starting Material

This is one of the most common issues in synthesis. When your reaction stalls or fails to initiate, a systematic check of parameters is essential.

Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) has failed. I'm recovering only my this compound. What's the first thing I should check?

A1: When a cross-coupling reaction fails to initiate, the culprit is almost always the catalytic cycle. The problem lies either with the catalyst's activation or the integrity of your reagents.

Causality: Palladium-catalyzed cross-couplings require the in-situ formation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[2] This reduction step is critical and can be inhibited by impurities like water or oxygen.[3][4] Furthermore, the ligands chosen must be appropriate to stabilize the Pd(0) center and facilitate the oxidative addition step with the chloro-thiazole.[5]

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction.[4]

  • Check Reagent and Solvent Quality:

    • Solvents: Use anhydrous, high-purity solvents. Water can inhibit the catalyst and react with organometallic reagents.

    • Base: Ensure the base is dry and of the correct strength. For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are common, but they must be anhydrous.[4]

    • Boronic Acid/Ester (for Suzuki): Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Check the quality of your boronic acid or consider using the corresponding pinacol ester, which is often more stable.

  • Evaluate the Catalyst System:

    • Precatalyst Activation: Some Pd(II) precatalysts are reduced to Pd(0) by phosphine ligands or other reagents in the mix.[2] If this is inefficient, the cycle never starts. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more modern, efficient precatalyst that forms the active species readily.

    • Ligand Choice: 2-Chlorothiazoles can be challenging substrates. Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[2][5] If you are using a simple ligand like PPh₃, it may not be sufficient.

Q2: I'm attempting a direct Nucleophilic Aromatic Substitution (SNAr) with an amine, but the reaction isn't proceeding, even at high temperatures. Why?

A2: While the C2-Cl bond is activated, SNAr reactions are highly dependent on the nucleophilicity of the incoming group and the reaction conditions.

Causality: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a high-energy intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group (chloride).[6][7] If the nucleophile is not strong enough, or if it is protonated and thus non-nucleophilic, the initial attack will not occur.

Troubleshooting Protocol:

  • Assess Nucleophile Strength: The amine's basicity (pKa) is a good proxy for its nucleophilicity. Weakly basic amines (e.g., anilines with electron-withdrawing groups) will react much slower than aliphatic amines.

  • Add a Non-Nucleophilic Base: The reaction often generates HCl as a byproduct, which will protonate your starting amine, shutting down the reaction. Including a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) or a stronger inorganic base (e.g., K₂CO₃) is crucial to scavenge the acid and maintain a supply of the free, nucleophilic amine.

  • Solvent Choice is Key: Switch to a polar aprotic solvent like DMF, DMAc, or DMSO. These solvents are excellent at solvating the charged intermediate and accelerating SNAr reactions.[6] Protic solvents like alcohols can hydrogen-bond with the amine, reducing its nucleophilicity.

  • Consider a Concerted Mechanism: Recent studies suggest many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, especially with good leaving groups like chloride.[7] This reinforces the need for optimal conditions (strong nucleophile, polar aprotic solvent) to lower the activation energy of this single step.

Part 2: Formation of Byproducts and Impurities

Observing unexpected products can be frustrating, but they provide valuable clues about unintended reaction pathways.

Q3: My LCMS shows a mass corresponding to my starting material minus chlorine (M-Cl+H). What is this hydrodechlorination byproduct and how do I prevent it?

A3: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings, where the halide is replaced by a hydrogen atom.

Causality: This side reaction can occur through several pathways. In some cases, impurities in the reaction (like water or alcohols) can act as a hydrogen source. The organometallic coupling partner (e.g., boronic acid) can also sometimes be a source of a hydride.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: As with low conversion issues, rigorously dry all reagents and solvents. Water is a common culprit.

  • Optimize Base and Solvent: The choice of base can influence this side reaction. Sometimes, using a weaker base or a different solvent system can minimize hydrodechlorination.

  • Check Boronic Acid Quality: Protodeborylation, where the boronic acid is cleaved to an arene, can be a competing pathway, especially in the presence of water or strong base.[4] This can indirectly lead to conditions favorable for hydrodechlorination of your chloro-thiazole. Using fresh, high-quality boronic acid is recommended.

Q4: I see a mass corresponding to my starting material plus 16 (M+16), suggesting hydrolysis. How is my nitrile or chloro group being hydrolyzed?

A4: This indicates the incorporation of an oxygen atom, most likely from water. The two most probable products are 2-hydroxythiazole-4-carbonitrile (hydrolysis of the C-Cl bond) or 2-chlorothiazole-4-carboxamide/acid (hydrolysis of the nitrile).

Causality:

  • C-Cl Hydrolysis: Under strongly basic conditions, especially with heating in the presence of water, the C2-chloride can be displaced by a hydroxide ion in an SNAr reaction.

  • Nitrile Hydrolysis: The carbonitrile group can be hydrolyzed to a primary amide and then to a carboxylic acid under either strongly acidic or basic conditions, typically requiring heat.[1]

Troubleshooting Protocol:

  • Strict Water Exclusion: Use anhydrous solvents and reagents. If your reaction requires an aqueous base (common in Suzuki couplings), minimize the reaction time and temperature.

  • Moderate the Base: If C-Cl hydrolysis is suspected, consider using a milder or non-hydroxide base. For example, switching from NaOH to K₃PO₄ or an organic base might solve the problem.

  • Control pH: If nitrile hydrolysis is the issue, ensure your workup and reaction conditions do not expose the material to concentrated acid or base for prolonged periods, especially with heat.

Logical Flow for Troubleshooting Common Byproducts

The following diagram outlines a decision-making process for identifying and mitigating common side reactions.

G start Unexpected Peak in LCMS/TLC check_mass Determine Mass of Byproduct start->check_mass mass_dechloro Mass = M-Cl+H (Hydrodechlorination) check_mass->mass_dechloro M-34.5 mass_hydrolysis Mass = M+16 or M+17 (Hydrolysis) check_mass->mass_hydrolysis M+16/17 mass_homo Mass ≈ 2 x Boronic Acid (Homocoupling) check_mass->mass_homo Other sol_dechloro1 1. Use Anhydrous Solvents/Reagents mass_dechloro->sol_dechloro1 sol_dechloro2 2. Re-evaluate Base Choice sol_dechloro1->sol_dechloro2 sol_dechloro3 3. Check Boronic Acid Quality sol_dechloro2->sol_dechloro3 is_nitrile Is Nitrile Hydrolyzed? (Amide/Acid Formation) mass_hydrolysis->is_nitrile is_chloro Is C-Cl Hydrolyzed? (Hydroxy-Thiazole) mass_hydrolysis->is_chloro sol_nitrile Avoid Strong Acid/Base & Prolonged Heat is_nitrile->sol_nitrile sol_chloro Use Milder Base & Anhydrous Conditions is_chloro->sol_chloro sol_homo1 1. Rigorously Degas Reaction mass_homo->sol_homo1 sol_homo2 2. Use Pd(0) Source or Efficient Precatalyst sol_homo1->sol_homo2

Caption: Troubleshooting workflow for common reaction byproducts.

Part 3: Recommended Protocols & Data

To provide a practical starting point, here are optimized conditions for common transformations.

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl or heteroaryl boronic acids with this compound.

Experimental Protocol:

  • To a dry reaction vial, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.2–1.5 equiv), and the base (see table below, 2.0–3.0 equiv).

  • Add the Palladium precatalyst and ligand (see table below).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Reagents/ConditionsRationale & Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-iPr, or other modern precatalystsPd(II) sources like Pd(OAc)₂ are common but require in-situ reduction.[4] Modern precatalysts often give more reliable results.[3]
Ligand SPhos, RuPhos, XPhos, or other bulky, electron-rich phosphinesThese ligands promote the challenging oxidative addition step with electron-deficient aryl chlorides and stabilize the active catalyst.[2][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[8] The choice can significantly impact yield; K₃PO₄ is often a good starting point.
Solvent Dioxane/H₂O (e.g., 10:1), Toluene, or DMFA small amount of water can sometimes be beneficial for Suzuki reactions, but must be balanced against potential hydrolysis side reactions.[4]
Temperature 80–110 °CHigher temperatures are often needed to drive the reaction with a deactivated or sterically hindered chloride.
General Workflow for Reaction Optimization

When troubleshooting, it is critical to change only one variable at a time. The following diagram illustrates a logical progression for optimizing a challenging cross-coupling reaction.

G start Initial Reaction Fails (Low Yield / No Conversion) step1 Step 1: Catalyst System Screen Ligands (e.g., SPhos, XPhos) Screen Precatalysts (e.g., Pd₂(dba)₃) start->step1 step2 Step 2: Base & Solvent Screen Bases (K₃PO₄, K₂CO₃, CsF) Screen Solvents (Dioxane, Toluene, DMF) step1->step2 If no improvement success Successful Reaction step1->success If successful step3 Step 3: Temperature Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) step2->step3 If no improvement step2->success If successful step4 Step 4: Reagent Stoichiometry Increase Equivalents of Coupling Partner (e.g., 1.2 -> 1.5 -> 2.0) step3->step4 If no improvement step3->success If successful step4->success If successful

Caption: A systematic workflow for reaction optimization.

References

Stability issues of 2-Chlorothiazole-4-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chlorothiazole-4-carbonitrile

A Guide to Solvent Stability and Handling

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of this reagent's chemical behavior. This guide is structured to help you anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key structural features: the thiazole ring and its substituents. The chlorine atom at the C2 position is the primary site of reactivity. This C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is significantly accelerated by the strong electron-withdrawing effect of the carbonitrile (-C≡N) group at the C4 position, which stabilizes the negatively charged intermediate formed during the substitution reaction. Therefore, the primary degradation pathway involves the displacement of the chloride by a nucleophile.

Q2: What are the general recommendations for storing the solid compound?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C. It is crucial to protect the compound from moisture and light.[1][2] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid, which could initiate hydrolysis.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical. For short-term use and long-term storage, anhydrous aprotic solvents are strongly recommended.

  • Excellent Choices: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), and Acetonitrile (ACN). These solvents are non-nucleophilic and will not react with the C-Cl bond.

  • Use with Caution: Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are acceptable but must be of high purity and anhydrous. Trace water or amine impurities (in DMF) can cause slow degradation over time.

  • Avoid for Storage: Protic solvents such as methanol, ethanol, and water must be avoided for anything other than immediate use in a reaction. These solvents are nucleophilic and will actively degrade the compound.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Q1: My HPLC/LC-MS analysis of a freshly prepared solution in methanol shows a new, growing impurity peak. What is it?

A1: This is a classic sign of solvent-induced degradation. Methanol is a nucleophile that reacts with this compound to displace the chloride, a reaction known as methanolysis. The new peak is likely 2-methoxythiazole-4-carbonitrile. The rate of this degradation depends on temperature and the presence of any catalytic acidic or basic impurities. If your solution contained trace water, you might also see a peak corresponding to the hydrolysis product, 2-hydroxythiazole-4-carbonitrile.

Q2: My reaction yield is significantly lower than expected when using this compound as a starting material in an alcohol-based solvent. Why?

A2: The solvent is likely competing with your intended reagent. If your reaction involves adding a specific nucleophile (e.g., an amine or a thiol) but is run in a nucleophilic solvent like ethanol, a portion of your this compound starting material will be consumed by the solvent itself. This side reaction forms 2-ethoxythiazole-4-carbonitrile, reducing the amount of starting material available for your primary reaction and thus lowering the overall yield. To resolve this, switch to an inert, aprotic solvent like THF or ACN.

Q3: I noticed a slight color change in my stock solution of this compound in DMSO after a week on the benchtop. Is it still usable?

A3: A color change is a strong indicator of chemical degradation. While DMSO itself is aprotic, technical-grade DMSO can contain water, which can slowly hydrolyze the compound. Furthermore, prolonged exposure to light can sometimes cause photo-degradation in sensitive heterocyclic compounds.[5] It is highly recommended to re-analyze the solution by HPLC or LC-MS to determine the purity. For critical applications, a freshly prepared solution is always the best practice.

Data Summary: Solvent Stability Profile

The following table summarizes the stability of this compound in common laboratory solvents based on its chemical principles.

Solvent ClassSpecific SolventStability RatingNotes & Potential Degradation Products
Aprotic (Non-polar) Toluene, HexanesExcellentRecommended for long-term storage. Ensure solvent is anhydrous.
Aprotic (Polar) Acetonitrile (ACN)ExcellentExcellent choice for both storage and reaction. Must be anhydrous.
Dichloromethane (DCM)ExcellentGood for short-term storage and reactions. Volatile.
Tetrahydrofuran (THF)GoodMust be anhydrous and inhibitor-free. Peroxide formation in aged THF is a risk.[2]
Dimethylformamide (DMF)FairUse only high-purity, anhydrous grade. Prone to slow hydrolysis from trace water.
Dimethyl sulfoxide (DMSO)FairUse only high-purity, anhydrous grade. Prone to slow hydrolysis from trace water.
Protic (Polar) Methanol (MeOH), Ethanol (EtOH)Avoid Reacts via alcoholysis to form 2-alkoxy-thiazole-4-carbonitrile.
Water / Aqueous BuffersAvoid Reacts via hydrolysis to form 2-hydroxythiazole-4-carbonitrile. The rate is pH-dependent.[4]

Visualization of Degradation Pathway

The primary degradation pathway in the presence of a nucleophilic solvent (e.g., water or alcohol) is nucleophilic aromatic substitution. The diagram below illustrates this general mechanism.

G Figure 1. General Degradation Pathway Start This compound Intermediate Meisenheimer-like Intermediate (Tetrahedral Adduct) Start->Intermediate + Nu-H Nuc Nucleophile (e.g., H₂O, ROH) Intermediate->Start Reversible Product Degradation Product (2-Nu-thiazole-4-carbonitrile) Intermediate->Product - H⁺ Chloride Cl⁻ Intermediate->Chloride - Cl⁻

Caption: Nucleophilic attack on the C2 carbon leads to a transient intermediate.

Experimental Protocol: Assessing Solution Stability via HPLC

This protocol provides a reliable method to determine the stability of this compound in a solvent of your choice.

Objective: To quantify the degradation of the compound over time at a specific temperature.

1. Materials and Instrumentation:

  • This compound (solid)

  • Test Solvent (e.g., Methanol, HPLC-grade)

  • Anhydrous Acetonitrile (ACN, HPLC-grade, for control and dilution)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector (e.g., DAD or VWD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the Test Solvent . This is your stability-testing sample.

  • Control Solution (1.0 mg/mL): Prepare a parallel stock solution using anhydrous Acetonitrile . This serves as a stable reference.

  • Initial Sample (T=0): Immediately after preparing the Stock Solution, pipette 100 µL into a 10 mL volumetric flask and dilute to volume with ACN. This is your T=0 sample (concentration ~10 µg/mL). Analyze immediately.

3. Incubation and Sampling:

  • Seal the flask containing the remaining Stock Solution (in Test Solvent) and store it under defined conditions (e.g., room temperature, 25°C, protected from light).

  • At predetermined time points (e.g., T=2h, 4h, 8h, 24h, 48h), withdraw a 100 µL aliquot from the Stock Solution and prepare a sample for analysis as described for T=0.

4. HPLC Method:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or a λmax determined by UV scan).

  • Injection Volume: 10 µL

5. Data Analysis:

  • For each time point, integrate the peak area of the parent compound (this compound) and any new impurity peaks.

  • Calculate the purity of the parent compound at each time point using the area percent method:

    • % Purity = (Area_parent / Total Area of all peaks) * 100

  • Plot % Purity vs. Time to visualize the degradation kinetics. Compare this to the control solution, which should show no significant degradation.

This self-validating system provides clear, quantitative data on the compound's stability in your specific experimental context.[6][7][8]

References

Technical Support Center: Purification of Crude 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chlorothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this critical synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your purification processes effectively.

I. Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities in your crude material. The synthesis of this compound can introduce several types of impurities, which can be broadly categorized.

Common Impurity Classes:

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, these can be significant contaminants.

  • Byproducts from Side Reactions: The formation of isomeric thiazoles or products from undesired reaction pathways.

  • Degradation Products: this compound can be susceptible to hydrolysis under certain conditions, leading to the formation of key degradation impurities.

Key Potential Impurities:

  • 2-Chlorothiazole-4-carboxamide: Formed by the partial hydrolysis of the nitrile group. This is a common impurity, especially if the reaction or workup conditions are not strictly anhydrous.

  • 2-Chlorothiazole-4-carboxylic acid: Results from the complete hydrolysis of the nitrile functionality. The presence of acid or base can catalyze this degradation.[1][2][3]

  • Thiazole Ring-Opened Products: Under harsh acidic or basic conditions, the thiazole ring itself can be susceptible to cleavage, leading to a variety of more polar byproducts.

A logical workflow for identifying and addressing these impurities is crucial for a successful purification strategy.

Caption: Workflow for impurity identification and purification method selection.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Recrystallization Issues

Recrystallization is often the most efficient method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[4]

Q1: My crude this compound won't crystallize from the chosen solvent. What should I do?

A1: This is a common issue that can often be resolved by addressing supersaturation or solvent choice.

  • Induce Crystallization: If your solution is supersaturated, crystallization may need a nucleation point to begin.[5] Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if you have a small amount of pure material, add a "seed crystal" to the solution.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. This compound is a polar molecule due to the presence of the thiazole ring and the nitrile group.[6]

    • If the compound is too soluble: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and allow the solution to cool again. If it remains highly soluble even in the cold, the solvent is too polar. Consider a less polar solvent.

    • If the compound is insoluble or sparingly soluble even when hot: The solvent is likely not polar enough. You may need to switch to a more polar solvent or use a co-solvent system.

Q2: I'm trying a two-solvent recrystallization. What's a good starting point?

A2: A two-solvent system is excellent when your compound is too soluble in one solvent and insoluble in another. The key is to use two miscible solvents.

  • Recommended Pairs: For a polar compound like this compound, a good starting point is a polar solvent in which it is soluble (like ethanol, methanol, or acetone) and a non-polar solvent in which it is insoluble (like hexanes or cyclohexane).[4] An ethanol/water or acetone/hexane mixture can be effective.

  • The "Why": You dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, you slowly add the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This controlled decrease in solubility promotes the formation of pure crystals.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[5]

  • Slow Cooling is Key: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.

  • Re-evaluate Your Solvent: If the issue persists, the solubility of your compound in the chosen solvent may be too high at all temperatures. Try a different solvent or solvent system.

Solvent SystemPolarityRationale for Use
Single Solvents
Ethanol or MethanolPolarGood for dissolving polar compounds at elevated temperatures.
IsopropanolModerately PolarCan offer a good balance of solubility for recrystallization.
AcetonitrilePolar AproticA patent for a related compound suggests its use for recrystallization.
CyclohexaneNon-polarA patent for a similar dichloroisothiazole carbonitrile mentions its use.[7]
Two-Solvent Systems
Ethanol/WaterPolar/PolarA common and effective system for many polar organic compounds.
Acetone/HexanePolar/Non-polarBalances dissolving power with a non-polar anti-solvent to induce crystallization.[4]
B. Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for complex mixtures or oily products.[8][9]

Q1: What's a good starting point for a mobile phase to purify this compound by flash chromatography?

A1: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a TLC plate.[9]

  • Initial TLC Screening: Use a relatively non-polar solvent system to start, such as a mixture of hexanes and ethyl acetate. A good starting point is a 4:1 or 3:1 mixture of hexanes:ethyl acetate.

  • Adjusting Polarity:

    • If the Rf is too low (spot doesn't move far): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the Rf is too high (spot moves with the solvent front): Decrease the polarity by increasing the proportion of the less polar solvent (e.g., hexanes).

  • Alternative Solvents: For polar compounds, dichloromethane/methanol mixtures can also be effective. A patent for a similar compound used a dichloromethane:methanol (10:1) system.

Q2: My TLC plate shows streaking. What does this mean and how can I fix it?

A2: Streaking on a TLC plate can indicate several issues:

  • Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier to your mobile phase, such as a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds), can help to improve the spot shape. Given the potential for hydrolysis of the nitrile to a carboxylic acid, a small amount of acetic acid might be beneficial.

  • Insoluble Material: If your crude product is not fully dissolved in the spotting solvent, it can lead to streaking from the baseline. Ensure your sample is completely dissolved before spotting.

Q3: How do I visualize the spots on my TLC plate if this compound is colorless?

A3: Most organic compounds are not visible to the naked eye on a TLC plate. Several visualization techniques can be used:

  • UV Light: Many aromatic and conjugated compounds, including heterocyclic systems like thiazoles, absorb UV light. When viewed under a UV lamp (typically at 254 nm), they will appear as dark spots on the fluorescent green background of the TLC plate.[10] This is a non-destructive method.

  • Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will often cause organic compounds to appear as brown spots. This method is generally non-destructive as the iodine can be allowed to sublime off the plate.[10]

  • Staining: For compounds that are not UV-active, various chemical stains can be used. These are typically destructive methods.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It can also be effective for visualizing a wide range of organic compounds, which will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: This is a good general-purpose stain for a variety of functional groups and often gives colored spots upon heating.[11]

Caption: A typical workflow for purification by flash column chromatography.

C. Dealing with Hydrolysis Impurities

Q1: I suspect my crude product contains the carboxylic acid impurity (2-chlorothiazole-4-carboxylic acid). How can I remove it?

A1: The acidic nature of this impurity provides a straightforward method for its removal.

  • Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The neutral this compound will remain in the organic layer.

    • Causality: This works due to the significant difference in the pKa of the carboxylic acid and the thiazole product. The carboxylic acid is readily deprotonated by a weak base, while the desired nitrile product is not.

  • Important Note: After the basic wash, it is good practice to wash the organic layer with brine (saturated NaCl solution) to remove any residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

III. Detailed Experimental Protocols

The following are generalized protocols based on established methods for similar compounds. They should be optimized for your specific crude material.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is just fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: As described in the FAQ section, determine the optimal mobile phase using TLC, aiming for an Rf of ~0.3 for this compound.

  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Add silica gel (230-400 mesh) as a slurry in the mobile phase or dry, and then carefully add the mobile phase, using gentle air pressure to pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. --INVALID-LINK--

  • Chemguide. (n.d.). Hydrolysing Nitriles. --INVALID-LINK--

  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 9.3F: Visualizing TLC Plates. --INVALID-LINK--

  • Google Patents. (1995). Process for preparing 2-chlorothiazole compounds. (WO1997020829A1). --INVALID-LINK--

  • Google Patents. (1967). 3, 4-dichloroisothiazoles and process for making them. (US3341547A). --INVALID-LINK--

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. --INVALID-LINK--

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. --INVALID-LINK--

References

Technical Support Center: Cross-Coupling with 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-chlorothiazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient heteroaryl chloride. The inherent properties of this substrate—namely the presence of catalyst-coordinating nitrogen and sulfur atoms and the relative inertness of the C-Cl bond—demand carefully optimized conditions and a departure from standard cross-coupling protocols.

This document moves beyond generic advice to provide specific, actionable troubleshooting strategies and alternative catalytic systems that have proven effective in the field. We will explore the "why" behind catalyst choices and reaction failures to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs): General Troubleshooting

This section addresses overarching issues commonly encountered when using this compound across different cross-coupling platforms.

Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields with standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃?

A1: There are two primary reasons for the failure of traditional catalyst systems with this substrate:

  • Catalyst Inhibition/Poisoning: The 2-chlorothiazole core contains both nitrogen and sulfur atoms. These heteroatoms are Lewis basic and can coordinate strongly to the palladium center.[1][2][3] This coordination can either sequester the active catalyst, preventing it from entering the catalytic cycle, or occupy coordination sites needed for the reaction to proceed, effectively poisoning the catalyst.

  • Inertness of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. The critical first step in most cross-coupling cycles, oxidative addition, is therefore much slower for aryl chlorides.[4][5][6] Standard catalysts like those based on triphenylphosphine (PPh₃) are often not electron-rich enough to efficiently activate the C-Cl bond, leading to little or no reaction.[2]

Q2: My starting material is being consumed, but I'm isolating very little of my desired product. What are the likely side reactions?

A2: If your starting this compound is consumed without significant product formation, you are likely observing one or more competing side reactions. The most common culprits are:

  • Dehalogenation: The starting material is reduced, replacing the chlorine atom with a hydrogen to form thiazole-4-carbonitrile. This can occur if a hydride source is present in the reaction mixture (e.g., from solvent or certain bases).[2][7]

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner reacts with trace water or other proton sources, replacing the boronic acid group with hydrogen.[2][5] This is a common failure mode, especially with heteroaryl boronic acids.

  • Homocoupling (Suzuki & Sonogashira): The boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid).[2][7] Similarly, the terminal alkyne in a Sonogashira reaction can undergo oxidative self-coupling (Glaser coupling), especially when a copper co-catalyst is used.[8]

Troubleshooting Decision Pathway

This diagram outlines a logical workflow for diagnosing common issues.

G start Low or No Yield sm_check Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->sm_check no_reaction Diagnosis: Inactive Catalyst System • Oxidative addition is failing. • Catalyst may be poisoned. sm_check->no_reaction No side_products Diagnosis: Competing Side Reactions • Dehalogenation of SM • Protodeboronation of coupling partner • Homocoupling sm_check->side_products Yes solution1 Action: Use a More Active Catalyst • Switch to bulky, electron-rich ligands (e.g., Buchwald or NHC type). • Screen different Pd precatalysts. no_reaction->solution1 solution2 Action: Optimize Reaction Conditions • Ensure rigorous inert atmosphere. • Use anhydrous solvents. • Screen different bases. • Consider copper-free Sonogashira. side_products->solution2

Caption: Troubleshooting workflow for cross-coupling reactions.

Reaction-Specific Troubleshooting and Catalyst Recommendations

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful C-C bond-forming tool, but success with this compound requires moving beyond first-generation catalysts.

Q3: What is the best starting point for a catalyst system for the Suzuki coupling of this compound?

A3: For challenging heteroaryl chlorides, a highly active catalyst system is required. An excellent starting point is a combination of a palladium(0) source, such as Pd₂(dba)₃, with a bulky, electron-rich biarylphosphine ligand.[9] Alternatively, modern palladium precatalysts that generate the active Pd(0) species in situ are often more reliable.

Catalyst / Ligand ClassSpecific ExamplesKey Advantages & Rationale
Biaryl Phosphine Ligands SPhos, XPhos, RuPhosThese ligands are both sterically bulky and highly electron-donating. The bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature increases the electron density on the palladium, further facilitating its insertion into the C-Cl bond.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs form very strong bonds to palladium, creating robust catalysts that are resistant to deactivation. They are strong σ-donors, making the palladium center electron-rich and highly active for coupling chlorides.[1][10]
Palladium Precatalysts SPhos Pd G3, XPhos Pd G3/G4These are air-stable complexes that provide a reliable and reproducible method for generating the active catalytic species. They often lead to faster reactions and lower catalyst loadings.[5]

Q4: My reaction is still sluggish even with an advanced catalyst. What other parameters should I optimize?

A4: If catalyst activity is still an issue, consider the following:

  • Base: A common cause of failure in heteroaryl couplings is the choice of base. Strong aqueous bases can promote protodeboronation. Switch to anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] For particularly stubborn couplings, a soluble, non-nucleophilic base like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions can be effective.[11]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DME are preferred.[11][12]

  • Additives: For difficult heteroaryl-heteroaryl couplings, the addition of trimethyl borate has been shown to prevent catalyst poisoning and buffer the inhibitory effects of excess base, leading to enhanced reaction rates.[11]

Catalytic Cycle for Suzuki-Miyaura Coupling

The oxidative addition step is the most challenging for aryl chlorides.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl (Slow Step!) Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ + Base note1 Bulky, electron-rich ligands (L) are essential to accelerate this step. OxAdd->note1 RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: Suzuki-Miyaura cycle highlighting the rate-limiting oxidative addition.

Buchwald-Hartwig Amination

Forming a C-N bond with this compound is a demanding transformation that requires state-of-the-art catalytic systems.

Q5: I need to perform a Buchwald-Hartwig amination. Which catalyst system should I choose to avoid common pitfalls?

A5: As with Suzuki couplings, standard catalysts are ineffective. The amination of heteroaryl chlorides requires highly active, sterically hindered catalyst systems. Using a simple palladium source like Pd(OAc)₂ is often unreliable.[6]

Catalyst / Ligand ClassSpecific ExamplesKey Advantages & Rationale
Josiphos Ligands CyPF-tBu (JosiPhos)This class of ferrocene-based ligands has proven highly effective for coupling heteroaryl chlorides with a wide range of primary amines and other nitrogen nucleophiles.[13]
Biaryl Phosphine Ligands BrettPhos, XPhosThese bulky ligands are industry standards for challenging C-N couplings. Their steric profile facilitates the crucial C-N bond-forming reductive elimination step and they are effective for coupling aryl chlorides.[13][14]
Palladium Precatalysts BrettPhos Pd G3Using an air-stable precatalyst ensures the efficient and reproducible formation of the active catalyst, which is critical for these sensitive reactions. They are particularly useful for large-scale applications.[14]

Q6: What is the right base for my Buchwald-Hartwig amination, and how do I prevent side reactions?

A6: Base selection is critical and substrate-dependent.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases. They are strong enough to deprotonate the amine nucleophile, allowing it to enter the catalytic cycle.[15]

  • Weaker Bases: If your substrate contains base-sensitive functional groups, stronger bases may cause decomposition. In these cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures and longer reaction times.[15]

  • Soluble Organic Bases: For specific applications, soluble organic bases like DBU have been developed to create homogeneous reaction conditions, which can be advantageous for kinetics and scale-up.[16]

Sonogashira Coupling

The Sonogashira reaction provides a direct route to alkynylated thiazoles, but standard conditions are often problematic.

Q7: My Sonogashira reaction is plagued by the formation of a homocoupled alkyne byproduct (Glaser coupling). How can I suppress this?

A7: The Glaser homocoupling byproduct is a direct result of the copper(I) co-catalyst typically used in Sonogashira reactions.[8] The most effective solution is to switch to a copper-free protocol. While these conditions may require slightly higher catalyst loading or temperatures, they completely eliminate the primary pathway for this problematic side reaction.

Q8: What are the best catalysts for a copper-free Sonogashira coupling with this compound?

A8: Coupling aryl chlorides requires a highly active palladium catalyst capable of oxidative addition without the assistance of copper.

Catalyst / Ligand SystemRecommended BaseKey Advantages & Rationale
Pd(OAc)₂ or Pd₂(dba)₃ with Bulky Phosphine Ligands (e.g., P(t-Bu)₃, XPhos) Amine base (e.g., Et₃N, i-Pr₂NH) or Cs₂CO₃Bulky and electron-rich phosphines are essential for activating the C-Cl bond.[17] The amine often serves as both the base and the solvent.
Palladacycle Precatalysts Varies (e.g., K₂CO₃)Certain palladacycles have been developed that are highly active for the Sonogashira coupling of unactivated aryl chlorides and can be used under copper-free conditions.[17]
Pd/C Amine BaseIn some cases, heterogeneous palladium on carbon has been shown to effectively catalyze copper-free Sonogashira reactions of aryl chlorides, offering the advantage of easier catalyst removal.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a G3 Precatalyst

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.5–2.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Caution: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) and the BrettPhos Pd G3 precatalyst (1-2 mol%) to an oven-dried Schlenk flask.

  • Substrate Addition: Remove the flask from the glovebox. Under a positive flow of argon, add this compound (1.0 equiv) and anhydrous, degassed toluene.

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat to 90–110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

References

Preventing degradation of 2-Chlorothiazole-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by preventing the degradation of this critical reagent.

Introduction

This compound is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The inherent reactivity of its functional groups—a chlorinated thiazole ring and a nitrile moiety—makes it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation pathways, recommended storage conditions, and analytical methods to assess the purity of this compound, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. Based on the reactivity of its functional groups and safety data for analogous compounds, we recommend the following:

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Amber or opaque vialProtects the compound from photodegradation.[1][2]
Container Tightly sealed glass containerPrevents contamination and exposure to moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are hydrolysis and photodegradation, owing to the presence of the chloro, thiazole, and nitrile functional groups.

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide, especially under acidic or basic conditions.[3][4] The chlorine atom on the thiazole ring can also be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxythiazole-4-carbonitrile.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. Exposure to light, particularly UV light, can initiate reactions, potentially involving singlet oxygen, leading to complex degradation products through processes like [4+2] cycloaddition.[1][2]

Q3: What are the visible signs of degradation?

A3: While chemical degradation is not always visible, you may observe the following:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can indicate degradation.

  • Clumping or Caking: This may suggest the absorption of moisture, which can accelerate hydrolysis.

  • Inconsistent Analytical Results: The most reliable indicator of degradation is a decrease in purity as determined by analytical techniques like HPLC.

Q4: Which substances are incompatible with this compound?

A4: To prevent unwanted reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group and the chloro substituent.

  • Moisture/Water: Can lead to hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Decreased Purity or Presence of Unexpected Peaks in HPLC Analysis

Possible Causes:

  • Improper Storage: Exposure to light, moisture, or elevated temperatures.

  • Contamination: Cross-contamination from other reagents or solvents.

  • Hydrolysis: Reaction with residual water in solvents or exposure to acidic/basic conditions.

  • Photodegradation: Exposure of the solid or solutions to light.

Troubleshooting Workflow:

start Unexpected HPLC Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage check_solvents Analyze Solvents and Reagents for Purity check_storage->check_solvents Storage OK optimize_storage Optimize Storage and Handling Protocols check_storage->optimize_storage Storage Improper forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_solvents->forced_degradation Solvents Pure end Problem Resolved check_solvents->end Solvents Contaminated compare_peaks Compare Degradant Peaks with Unexpected Peaks forced_degradation->compare_peaks identify_degradants Identify Degradation Products (LC-MS/MS) compare_peaks->identify_degradants Peaks Match compare_peaks->end Peaks Don't Match (Consider other contaminants) identify_degradants->optimize_storage repurify Repurify Material if Necessary optimize_storage->repurify repurify->end

Troubleshooting Workflow for Unexpected HPLC Peaks.

Solutions:

  • Review Storage and Handling: Ensure the compound is stored as recommended in the FAQs. Always handle the compound in a dry, inert atmosphere (e.g., in a glovebox).

  • Solvent Purity: Use anhydrous solvents for all reactions and analytical preparations to minimize hydrolysis.

  • Protect from Light: Prepare solutions in amber vials and minimize exposure to ambient light.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves exposing the compound to various stress conditions (see protocol below). The resulting degradation profile can help identify the unknown peaks in your sample.[5][6]

Issue 2: Inconsistent Reaction Yields or Formation of Byproducts

Possible Causes:

  • Degraded Starting Material: Using this compound that has already degraded will introduce impurities and affect reaction outcomes.

  • Reaction Conditions: The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of the starting material or products.

Solutions:

  • Confirm Purity Before Use: Always analyze the purity of this compound by HPLC before use.

  • Optimize Reaction Conditions:

    • If your reaction is sensitive to water, ensure all reagents and solvents are anhydrous.

    • If your reaction is conducted under acidic or basic conditions, consider if these conditions could be degrading your starting material. It may be necessary to adjust the pH or reaction time.

    • Protect the reaction mixture from light if photodegradation is a concern.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Purity Assessment

This method provides a starting point for the analysis of this compound and its potential degradation products. Method validation and optimization may be required for your specific application.[7][8][9][10][11]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD for peak purity)
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4][5][6]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a thin layer of solid this compound and a solution (0.5 mg/mL in a suitable solvent) to a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Thermal Degradation: Heat a solid sample of this compound at 80 °C for 48 hours.

Analyze all stressed samples by HPLC and LC-MS/MS to identify and characterize any degradation products.

Potential Degradation Products

Based on the chemical structure, the following degradation products are plausible. Their identification can be confirmed using LC-MS/MS.

A This compound B 2-Hydroxythiazole-4-carbonitrile A->B Hydrolysis (Cl) C 2-Chlorothiazole-4-carboxylic acid A->C Hydrolysis (CN) D Ring-Opened Products A->D Photodegradation

Plausible Degradation Pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chlorothiazole-4-carbonitrile and 2-Bromothiazole-4-carbonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Thiazole rings, in particular, are privileged structures found in a multitude of biologically active compounds. The ability to selectively introduce molecular diversity at various positions on the thiazole nucleus is crucial for optimizing pharmacological properties. This guide provides an in-depth, comparative analysis of the reactivity of two key building blocks: 2-chlorothiazole-4-carbonitrile and 2-bromothiazole-4-carbonitrile.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a clear, evidence-based comparison to inform the selection of the appropriate halo-thiazole for specific synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Introduction: The Halogen Matters

The choice between a chloro or bromo substituent at the 2-position of the thiazole-4-carbonitrile scaffold has significant implications for its reactivity. This decision is often a trade-off between the higher reactivity of the bromide and the potentially lower cost and greater availability of the chloride. The electron-withdrawing nature of the nitrile group at the 4-position and the thiazole ring itself activates the 2-position towards certain reactions.

This guide will delve into a comparative analysis of these two building blocks in three critical classes of reactions for drug development:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the halide with a nucleophile.

General Reactivity Principles: C-Br vs. C-Cl

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br > C-I). The weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle, making aryl bromides more reactive than their chloro counterparts.[1]

However, advancements in ligand design for palladium catalysts have significantly improved the efficiency of cross-coupling reactions with less reactive aryl chlorides.[2] Despite this, harsher reaction conditions (higher temperatures, stronger bases, and more specialized and often expensive ligands) are frequently required for aryl chlorides to achieve comparable yields to aryl bromides.[2]

For nucleophilic aromatic substitution (SNAr), the leaving group ability is not solely dependent on bond strength. In many cases, the more electronegative fluorine is the best leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I).[3] This is because the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by a more electronegative halogen.[3]

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of the C-Br bond in 2-bromothiazole-4-carbonitrile is expected to translate to milder reaction conditions and higher yields compared to the chloro-analogue.

Expected Reactivity Trend: 2-bromothiazole-4-carbonitrile > this compound

Feature2-Bromothiazole-4-carbonitrile (Expected)This compound (Expected)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%) or use of more active palladacycles
Ligand Standard phosphine ligands (e.g., PPh₃, SPhos)Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often required
Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Base Milder bases (e.g., K₂CO₃, K₃PO₄)Stronger bases may be necessary (e.g., Cs₂CO₃, NaOtBu)
Reaction Time ShorterLonger
Yield Generally higherPotentially lower, with a higher risk of side reactions

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halothiazole Derivative

This protocol is a generalized procedure and may require optimization for the specific substrates.

  • To a solution of the 2-halothiazole-4-carbonitrile (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1) is added a base (e.g., K₂CO₃, 2.0 eq).

  • The mixture is degassed by bubbling with argon for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is added, and the reaction mixture is heated to the desired temperature (e.g., 90 °C) under an argon atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Decision workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes. Similar to the Suzuki coupling, the reactivity of the 2-halothiazole-4-carbonitrile will be dictated by the strength of the C-X bond.

Expected Reactivity Trend: 2-bromothiazole-4-carbonitrile > this compound

Feature2-Bromothiazole-4-carbonitrile (Expected)This compound (Expected)
Catalyst System Pd(PPh₃)₂Cl₂/CuI is often sufficientMore active catalyst systems may be required
Temperature Room temperature to moderate heating (e.g., 25-60 °C)Elevated temperatures often necessary (e.g., 80-120 °C)
Base Amine bases like Et₃N or DIPA are typically effectiveStronger bases may be needed
Reaction Time Generally shorterLonger, with potential for side reactions like alkyne homocoupling (Glaser coupling)
Yield Typically highVariable, often lower than with the bromo-analogue

Representative Experimental Protocol: Sonogashira Coupling of a 2-Halothiazole Derivative

This protocol is a generalized procedure and may require optimization for the specific substrates.

  • To a solution of the 2-halothiazole-4-carbonitrile (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF) is added an amine base (e.g., Et₃N, 2.0-3.0 eq).

  • The mixture is degassed by bubbling with argon for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50 °C) under an argon atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd Cu_Cycle Copper Cycle Cu_Alkyne Cu-C≡CR Cu_Cycle->Cu_Alkyne Cu_Alkyne->Transmetalation Alkyne H-C≡CR Alkyne->Cu_Cycle CuI CuI CuI->Cu_Cycle Base Base Base->Cu_Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[4][5][6][7] The choice of halogen on the thiazole ring significantly impacts the reaction conditions required for efficient C-N bond formation.

Expected Reactivity Trend: 2-bromothiazole-4-carbonitrile > this compound

Feature2-Bromothiazole-4-carbonitrile (Expected)This compound (Expected)
Catalyst System A wider range of palladium/ligand combinations are effectiveRequires more specialized and often proprietary ligands (e.g., biarylphosphines)
Base Strong non-nucleophilic bases like NaOtBu or LHMDS are commonSimilar strong bases are typically required
Temperature Moderate to high temperatures (e.g., 80-110 °C)Generally higher temperatures are needed (e.g., 100-130 °C)
Substrate Scope Broader scope of amines can be coupled efficientlyMay be more challenging with less nucleophilic or sterically hindered amines
Yield Generally good to excellentCan be lower, with a higher chance of hydrodehalogenation as a side reaction

Representative Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halothiazole Derivative

This protocol is a generalized procedure and may require optimization for the specific substrates.

  • To a dry Schlenk tube is added the 2-halothiazole-4-carbonitrile (1.0 eq), the amine (1.1-1.5 eq), a strong base (e.g., NaOtBu, 1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for SNAr can be inverted, with chlorides often being more reactive than bromides.[3] This is because the rate-determining step is typically the nucleophilic attack to form a stabilized Meisenheimer intermediate, a process favored by the higher electronegativity of chlorine. The electron-withdrawing nitrile group at the 4-position and the inherent electron-deficient nature of the thiazole ring make the 2-position susceptible to SNAr.

Expected Reactivity Trend: this compound ≥ 2-bromothiazole-4-carbonitrile

FeatureThis compound (Expected)2-Bromothiazole-4-carbonitrile (Expected)
Reaction Rate Generally fasterGenerally slower
Conditions Can often proceed under milder conditions (lower temperatures)May require higher temperatures or more forcing conditions
Nucleophile Scope A broad range of nucleophiles (amines, alkoxides, thiolates) should be effectiveSimilar scope, but may require more nucleophilic reagents
Side Reactions Generally cleanerPotential for side reactions at higher temperatures

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a generalized procedure and may require optimization for the specific substrates.

  • A mixture of the 2-halothiazole-4-carbonitrile (1.0 eq), the amine (1.5-2.0 eq), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is prepared in a sealed tube.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis and Availability

Both this compound and 2-bromothiazole-4-carbonitrile can be synthesized from the corresponding 2-aminothiazole-4-carbonitrile via a Sandmeyer-type reaction. 2-Aminothiazole-4-carbonitrile itself is accessible from commercially available starting materials.

Synthetic Pathway from 2-Aminothiazole-4-carbonitrile

Caption: General synthetic route to the target halothiazoles.

Commercially, both compounds are available from various suppliers. Historically, 2-chlorothiazole derivatives have often been more readily available and cost-effective than their bromo counterparts, which can be a significant factor in large-scale synthesis.

Conclusion and Recommendations

The choice between this compound and 2-bromothiazole-4-carbonitrile is a strategic one that depends on the desired chemical transformation and practical considerations.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), 2-bromothiazole-4-carbonitrile is the more reactive and generally preferred substrate. It allows for milder reaction conditions, lower catalyst loadings, and often provides higher yields. However, if cost and availability are major constraints, the development of a robust protocol for the less reactive this compound using modern catalyst systems is a viable, albeit potentially more challenging, alternative.

  • For nucleophilic aromatic substitution (SNAr) reactions, this compound is expected to be more reactive or at least comparable to the bromo-analogue. In this case, the chloro-derivative may be the more efficient and cost-effective choice.

Ultimately, the optimal choice will be determined by a combination of factors including the specific reaction, the nature of the coupling partners or nucleophiles, and the economic and logistical constraints of the project. It is always advisable to perform small-scale screening experiments to determine the optimal conditions for a specific transformation.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-Chlorothiazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of robust analytical data in drug development and manufacturing, this document offers a comparative analysis of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and Gas Chromatography (GC) for residual solvent analysis.

The methodologies and validation protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals involved in the development, validation, and transfer of analytical methods for pharmaceutical intermediates.

The Criticality of Method Validation in Pharmaceutical Development

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] For a pivotal intermediate like this compound, validated analytical methods are indispensable for:

  • Ensuring Purity and Potency: Accurately quantifying the compound and its impurities is fundamental to controlling the quality of the final active pharmaceutical ingredient (API).

  • Process Control: Reliable analytical data enables the monitoring and optimization of the synthetic process.

  • Stability Studies: Validated methods are essential for assessing the stability of the intermediate under various storage conditions.

  • Regulatory Compliance: Regulatory agencies worldwide, including the FDA and the European Medicines Agency (EMA), mandate the use of validated analytical methods for all pharmaceutical components.[2][7][8][9]

This guide will now delve into the practical application of these principles by proposing and comparing validated HPLC and GC methods for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method with UV detection is proposed for its ability to separate a moderately polar compound from its potential non-polar and polar impurities.

Experimental Protocol: HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). The C18 stationary phase provides excellent retention for moderately polar analytes.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile. A common organic modifier with good UV transparency.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30°C. To ensure reproducible retention times.

  • Detection Wavelength: 254 nm. A common wavelength for aromatic and heterocyclic compounds. A PDA detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample and prepare as per the working standard solution.

HPLC Method Validation Workflow

The following diagram illustrates the comprehensive workflow for the validation of the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[1][4][8]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Conclusion protocol Develop Validation Protocol (Define parameters & acceptance criteria) specificity Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) protocol->lod_loq robustness Robustness (Varying Flow, Temp, Mobile Phase) protocol->robustness system_suitability System Suitability (Throughout Validation) protocol->system_suitability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Prepare Validation Report data_analysis->report conclusion Method is Validated for Intended Use report->conclusion

Caption: Workflow for the validation of the proposed HPLC method.

Method 2: Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. A headspace Gas Chromatography (GC) method with Flame Ionization Detection (FID) is proposed for the detection and quantification of common residual solvents in this compound.

Experimental Protocol: GC Method

1. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent). This column is suitable for the separation of a wide range of residual solvents.

2. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 260°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

3. Standard and Sample Preparation:

  • Solvent Standard Stock Solution: Prepare a stock solution containing common process solvents (e.g., Toluene, Acetone, Methanol, Dichloromethane) at a concentration of approximately 1 mg/mL in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Working Standard Solution: Dilute the stock solution with DMSO to achieve concentrations relevant to the ICH limits for the respective solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve.

GC Method Validation Workflow

The validation of the GC method for residual solvents follows a similar path to the HPLC method, with a focus on demonstrating its suitability for quantifying volatile organic compounds.

GC_Validation_Workflow cluster_planning_gc Phase 1: Planning & Protocol cluster_execution_gc Phase 2: Experimental Execution cluster_reporting_gc Phase 3: Reporting & Conclusion protocol_gc Develop Validation Protocol (ICH Q3C Limits, Parameters & Acceptance Criteria) specificity_gc Specificity (Resolution of Solvents) protocol_gc->specificity_gc linearity_gc Linearity & Range protocol_gc->linearity_gc accuracy_gc Accuracy (Spike/Recovery) protocol_gc->accuracy_gc precision_gc Precision (Repeatability & Intermediate) protocol_gc->precision_gc lod_loq_gc LOD & LOQ protocol_gc->lod_loq_gc robustness_gc Robustness (Varying Oven Temp, Flow Rate) protocol_gc->robustness_gc data_analysis_gc Data Analysis & Statistical Evaluation specificity_gc->data_analysis_gc linearity_gc->data_analysis_gc accuracy_gc->data_analysis_gc precision_gc->data_analysis_gc lod_loq_gc->data_analysis_gc robustness_gc->data_analysis_gc report_gc Prepare Validation Report data_analysis_gc->report_gc conclusion_gc Method is Validated for Residual Solvents report_gc->conclusion_gc

Caption: Workflow for the validation of the proposed GC method.

Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters and their typical acceptance criteria for both the proposed HPLC and GC methods. The data presented is illustrative to provide a clear comparison of the expected performance of each method.

Table 1: HPLC Method Validation Summary (Illustrative Data)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the main peak. Peak purity > 990.No interference observed. Peak purity index > 995.
Linearity (R²) ≥ 0.9990.9998
Range 80% to 120% of the test concentration.0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: 0.5% Intermediate: 1.2%
Limit of Detection (LOD) S/N ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.03 µg/mL
Robustness RSD of results should be within acceptable limits after minor variations.All results within precision criteria.
Table 2: GC Method Validation Summary for a Representative Solvent (e.g., Toluene) (Illustrative Data)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Baseline resolution between all solvents.Resolution > 2.0 for all solvent pairs.
Linearity (R²) ≥ 0.9950.9985
Range LOQ to 120% of the ICH limit.50 ppm to 1068 ppm
Accuracy (% Recovery) 80.0% to 120.0%95.7% - 105.3%
Precision (RSD) Repeatability: ≤ 10.0% Intermediate: ≤ 15.0%Repeatability: 4.5% Intermediate: 8.2%
Limit of Detection (LOD) S/N ≥ 310 ppm
Limit of Quantitation (LOQ) S/N ≥ 1030 ppm
Robustness RSD of results should be within acceptable limits after minor variations.All results within precision criteria.

Conclusion and Recommendations

The successful development and validation of analytical methods are paramount for ensuring the quality and consistency of pharmaceutical intermediates like this compound. This guide has provided a comprehensive framework for establishing and validating two critical analytical methods: an HPLC method for assay and impurity profiling, and a GC method for residual solvent analysis.

The choice of method should always be guided by its intended purpose. The proposed HPLC method offers a robust and reliable means of assessing the purity and strength of this compound, while the headspace GC method provides the necessary sensitivity and selectivity for monitoring residual solvents according to regulatory expectations.

It is imperative that all validation activities are meticulously documented in a validation report, which serves as evidence that the analytical methods are suitable for their intended use.[5] Continuous monitoring of method performance through system suitability testing and, when necessary, re-validation, will ensure the ongoing integrity of the analytical data generated throughout the lifecycle of the product.[4]

References

A Comparative Analysis of the Biological Activity of 2-Chlorothiazole-4-carbonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2][3] Among the diverse array of thiazole-containing compounds, 2-chlorothiazole-4-carbonitrile has emerged as a versatile precursor for the synthesis of novel bioactive molecules. Its amenability to nucleophilic substitution at the C2 position allows for the generation of a wide range of analogs with tunable physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the biological activities of key this compound analogs, with a focus on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Starting Point

The reactivity of the chlorine atom at the 2-position of the thiazole ring makes this compound an ideal starting material for creating libraries of substituted analogs. The electron-withdrawing nature of the nitrile group at the 4-position further influences the electronic properties of the heterocyclic ring, contributing to the biological activity of its derivatives. The general synthetic approach involves the substitution of the C2-chloro group with various nucleophiles, such as amines and hydrazines, to yield 2-amino- and 2-hydrazinyl-thiazole-4-carbonitrile derivatives, respectively.

This compound This compound 2-Substituted-thiazole-4-carbonitrile Analogs 2-Substituted-thiazole-4-carbonitrile Analogs This compound->2-Substituted-thiazole-4-carbonitrile Analogs Nucleophilic Substitution Nucleophile (R-NH2, R-NHNH2) Nucleophile (R-NH2, R-NHNH2) Nucleophile (R-NH2, R-NHNH2)->2-Substituted-thiazole-4-carbonitrile Analogs

Caption: General synthesis of 2-substituted-thiazole-4-carbonitrile analogs.

Comparative Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of 2-aminothiazole derivatives.[2][3][4][5] The introduction of various substituents on the amino group allows for the fine-tuning of their cytotoxic effects against a range of cancer cell lines.

2-Amino-Thiazole-4-Carbonitrile Analogs

Derivatives of 2-aminothiazole have demonstrated significant growth inhibitory effects on various human tumor cell lines, including those of leukemia, breast, and pancreatic cancer.[1][2][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain 2-(substituted)amino-1,3-thiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in leukemia HL-60 cells.[5]

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the amino group plays a crucial role in determining the anticancer potency.[2] For example, the presence of bulky hydrophobic groups can enhance the cytotoxic activity.[2] In one study, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate, an analog of the 2-aminothiazole scaffold, exhibited a strong inhibitory effect on the proliferation of Panc-1 pancreatic cancer cells with an IC50 value of 43.08 μM.[1] This compound also significantly inhibited cancer cell migration, invasion, and adhesion.[1]

2-Hydrazinyl-Thiazole-4-Carbonitrile Analogs

The replacement of the amino group with a hydrazinyl moiety has also yielded compounds with promising anticancer properties. These analogs have been evaluated for their in-vitro cytotoxic activity against various cancer cell lines, including breast carcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal cancer (HCT-116).[6] Some of these derivatives have shown broad-spectrum activity with IC50 values in the low micromolar range.[6] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in cancer progression, such as EGFR and Aromatase.[6]

Analog ClassSubstituent ExampleCancer Cell LineIC50 (µM)Reference
2-Amino-ThiazoleEthyl 2-[2-(dibutylamino)acetamido]-carboxylatePanc-143.08[1]
2-Amino-ThiazoleEthyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)thiazole-2-ylamino]-α-cyano acrylateLeukemia HL-60Not specified, but highly active[5]
2-Hydrazinyl-ThiazoleThiophene-containing derivativeHePG-26.73[6]
2-Hydrazinyl-ThiazoleThiophene-containing derivativeMCF-710.87[6]

Comparative Antimicrobial Activity

In an era of rising antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Thiazole derivatives have long been recognized for their antimicrobial properties.[7]

2-Amino-Thiazole-4-Carbonitrile Analogs

Analogs derived from 2-aminothiazole have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The SAR studies suggest that the introduction of specific moieties, such as pyrazoline, can significantly influence the antimicrobial efficacy.[7]

2-Hydrazinyl-Thiazole-4-Carbonitrile Analogs

2-(2-Hydrazinyl)thiazole derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities.[8][9][10] These compounds have shown encouraging activity against bacteria such as Staphylococcus aureus and Escherichia coli.[9][10] For instance, a 2-(2-hydrazinyl)thiazole derivative bearing a benzonitrile group exhibited superior antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against both E. coli and B. subtilis.[8]

Analog ClassSubstituent ExampleMicroorganismMIC (µg/mL)Reference
2-Hydrazinyl-Thiazole4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrileE. coli3.9[8]
2-Hydrazinyl-Thiazole4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrileB. subtilis3.9[8]
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole-S. aureus MTCC 964.1 ± 0.03[7]
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole-E. coli MTCC 44310.0 ± 0.06[7]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (3-4h) Incubate (3-4h) Add MTT solution->Incubate (3-4h) Add solubilization solution Add solubilization solution Incubate (3-4h)->Add solubilization solution Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution->Measure absorbance (570 nm)

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

cluster_0 Preparation cluster_1 Inoculation and Incubation Prepare serial dilutions of compounds Prepare serial dilutions of compounds Prepare microbial inoculum Prepare microbial inoculum Prepare serial dilutions of compounds->Prepare microbial inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare microbial inoculum->Inoculate wells with microbial suspension Incubate (18-24h) Incubate (18-24h) Inoculate wells with microbial suspension->Incubate (18-24h) Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate (18-24h)->Determine MIC (lowest concentration with no visible growth)

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer and antimicrobial agents. The ease of modification at the 2-position allows for the creation of diverse libraries of compounds with a wide range of biological activities. The 2-amino and 2-hydrazinyl analogs, in particular, have demonstrated significant potential.

Future research should focus on further optimizing the substituents on these scaffolds to enhance their potency and selectivity. Exploring a wider range of nucleophiles for the substitution reaction could lead to the discovery of novel chemical entities with improved pharmacological profiles. Additionally, in-depth mechanistic studies are required to fully elucidate the modes of action of these promising compounds, which will be crucial for their further development as therapeutic agents. The integration of computational modeling and in silico screening can also accelerate the discovery of more potent and targeted analogs.

References

Cost-effectiveness analysis of different synthetic routes to 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and process chemists.

Cost-Effectiveness Analysis of Synthetic Routes to 2-Chlorothiazole-4-carbonitrile

A Senior Application Scientist's Guide

Abstract

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The economic viability of producing these APIs is intrinsically linked to the efficiency and cost of synthesizing this key building block. This guide provides a comprehensive cost-effectiveness analysis of three distinct synthetic routes to this compound. We delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis based on yield, reagent cost, process complexity, safety, and scalability. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific laboratory or manufacturing requirements.

Introduction: The Strategic Importance of this compound

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound, with its reactive chloro and cyano groups, offers versatile handles for molecular elaboration, making it a high-value precursor. Selecting an optimal synthetic route is not merely an academic exercise; it is a critical business decision that impacts development timelines, manufacturing costs, and the overall sustainability of a drug program. This analysis will dissect three common strategies for its synthesis: a classical multi-step approach via Sandmeyer reaction, a direct cyanation of a dichlorinated precursor, and a modern one-pot cyclocondensation.

Route 1: The Classical Approach via Sandmeyer Reaction of 2-Aminothiazole-4-carboxamide

This route is a well-established, albeit multi-step, pathway that relies on fundamental organic transformations. It begins with the more readily available 2-aminothiazole-4-carboxamide, converting the amide to a nitrile and the amine to the target chloride.

Strategic Rationale

The logic of this pathway is to sequentially transform the functional groups of a common starting material. The conversion of the 2-amino group to a 2-chloro group is classically achieved through a Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by a chloride ion, typically from a copper(I) chloride source. The carboxamide at the C4 position is dehydrated to the required carbonitrile.

Detailed Experimental Protocol

Step A: Dehydration of 2-Aminothiazole-4-carboxamide to 2-Aminothiazole-4-carbonitrile

  • To a stirred suspension of 2-aminothiazole-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add phosphorus pentoxide (P₂O₅, 2.0 eq) portion-wise at 0 °C. The use of a powerful dehydrating agent like P₂O₅ is essential for the efficient conversion of the primary amide to the nitrile.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiazole-4-carbonitrile[1][2].

Step B: Diazotization and Sandmeyer Chlorination

  • Suspend 2-aminothiazole-4-carbonitrile (1.0 eq) in 6M hydrochloric acid (5 mL/g) and cool the mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions[3].

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford this compound.

Workflow and Data Summary

Caption: Workflow for the multi-step Sandmeyer route.

ParameterAssessmentRationale
Overall Yield Low to Moderate (35-50%)Multi-step process with potential losses at each stage.
Reagent Cost ModerateP₂O₅ and CuCl are relatively inexpensive, but the starting material can be moderately priced.
Process Complexity HighMultiple steps, requires careful temperature control, and involves isolation of intermediates.
Safety & Environment High ConcernInvolves potentially unstable diazonium salts and toxic copper waste streams.
Scalability ChallengingDiazotization reactions can be difficult to scale due to exotherms and gas evolution.

Route 2: Direct Cyanation of 2,4-Dichlorothiazole

This route represents a more convergent and step-economical approach, starting from a commercially available di-halogenated thiazole.

Strategic Rationale

The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring and the second chlorine atom activates the C4 position towards nucleophilic attack by a cyanide anion. This method avoids the handling of diazonium salts and reduces the overall step count. Palladium-catalyzed cyanation is a well-established alternative for aryl halides[4].

Detailed Experimental Protocol
  • To a solution of 2,4-dichlorothiazole (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (10 mL/g), add sodium cyanide (NaCN, 1.1 eq). Polar aprotic solvents are chosen to solubilize the cyanide salt and enhance its nucleophilicity.

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like dppf (0.04 eq). Alternatively, for a metal-free approach, a phase-transfer catalyst can be used at higher temperatures.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into a large volume of ice water to precipitate the product and quench any unreacted cyanide.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Workflow and Data Summary

Caption: Direct cyanation workflow from 2,4-dichlorothiazole.

ParameterAssessmentRationale
Overall Yield Good (65-80%)Single-step transformation from a late-stage intermediate.
Reagent Cost HighThe primary cost driver is the starting material, 2,4-dichlorothiazole[5][6].
Process Complexity LowA single-step reaction with a straightforward workup.
Safety & Environment High ConcernRequires the use of highly toxic sodium or potassium cyanide[7]. Palladium catalysts also require waste stream management.
Scalability GoodThe reaction is generally scalable, though thermal management and cyanide handling require specialized equipment.

Route 3: One-Pot Synthesis via Cyclocondensation

This modern approach builds the desired thiazole ring from simple, acyclic precursors in a single reaction vessel, embodying the principles of process intensification and green chemistry.

Strategic Rationale

This route is a variation of the classic Hantzsch thiazole synthesis.[8] It involves the condensation of a thiourea with an α-halocarbonyl compound. In this one-pot variation, the α-halocarbonyl is generated in situ from a ketone, which then immediately reacts with thiourea to form the aminothiazole ring. Subsequent Sandmeyer-like transformations convert the amine to the chloride and an additional functional group to the nitrile, all within a single process. One-pot syntheses are highly efficient as they avoid the isolation and purification of intermediates, saving time, solvents, and resources.[9][10]

Detailed Experimental Protocol
  • In a reaction vessel, combine ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol (10 mL/g).

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. This step forms the intermediate ethyl 2-aminothiazole-4-carboxylate. This cyclocondensation is a robust method for forming the thiazole core[11].

  • Cool the mixture to room temperature and add aqueous NaOH (2.0 eq) to hydrolyze the ester to the corresponding carboxylic acid. Stir for 2-3 hours.

  • Cool the reaction to 0-5 °C and perform a Sandmeyer-type conversion as described in Route 1, Step B, first to convert the amino group to the chloro group.

  • Following the chlorination, the carboxylic acid is converted to the carbonitrile. This can be achieved by first converting it to the primary amide (e.g., using SOCl₂ followed by NH₄OH) and then dehydrating it in situ.

  • The final product is isolated via extraction and purified by crystallization.

Workflow and Data Summary

G A Ethyl 2-chloroacetoacetate + Thiourea B One-Pot Process: Cyclocondensation Hydrolysis Sandmeyer Chlorination Amidation/Dehydration A->B C This compound B->C

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Chlorothiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory benchtop to potential therapeutic is a meticulous process of evaluation and validation. The 2-chlorothiazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides an in-depth technical comparison of in vitro and in vivo studies for compounds derived from this versatile starting material, offering insights into the causal relationships behind experimental choices and the critical translation of preclinical data.

While direct, comprehensive in vitro to in vivo translational studies for compounds explicitly synthesized from this compound are not abundantly present in single publications, a powerful illustrative example can be found in the development of Dasatinib. Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core that is synthetically accessible from 2-chlorothiazole precursors.[1] Its development story provides an exemplary case study for understanding the crucial interplay between laboratory assays and whole-organism studies.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a valuable starting point for medicinal chemists. The chloro- group at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various amine-containing fragments. This is a common strategy for building libraries of compounds to screen for biological activity. The carbonitrile group at the 4-position can also be chemically modified, offering further avenues for structural diversification to optimize potency, selectivity, and pharmacokinetic properties. Thiazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Phase 1: In Vitro Characterization - Establishing Biological Activity

The initial stages of drug discovery for this compound derivatives heavily rely on a battery of in vitro assays. These controlled laboratory experiments are designed to rapidly assess a compound's biological activity, mechanism of action, and preliminary safety profile at the molecular and cellular level.

Key In Vitro Assays:
  • Enzymatic Assays (Kinase Inhibition): For compounds targeting protein kinases, these assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of the compound required to reduce the enzyme's activity by 50%.[2]

  • Cell-Based Proliferation Assays: These assays utilize cancer cell lines to determine a compound's ability to inhibit cell growth. The half-maximal effective concentration (EC50) or growth inhibitory concentration (GI50) is determined, providing a measure of the compound's potency in a more complex biological system than a purified enzyme assay.

  • Cellular Mechanism of Action Studies: Techniques like Western blotting can be used to probe the effect of a compound on specific signaling pathways within the cell. For a kinase inhibitor, this could involve measuring the phosphorylation status of downstream target proteins.

  • Early Safety and Liability Screening: In vitro assays are also employed to identify potential off-target effects and liabilities early in the discovery process. This can include screening against a panel of other kinases to assess selectivity and assays to predict potential cardiotoxicity (e.g., hERG channel inhibition).

Example: In Vitro Profile of a Dasatinib-like Compound

The development of Dasatinib involved extensive in vitro testing. Early 2-aminothiazole analogs demonstrated potent inhibition of Src family kinases in biochemical assays, with IC50 values in the nanomolar to subnanomolar range.[1] This was followed by cellular assays that confirmed their ability to inhibit the proliferation of various cancer cell lines.[1]

Assay TypeTarget/Cell LineKey MetricExample Value (Dasatinib analog)Reference
Enzymatic AssayLck KinaseIC50< 1 nM[1]
Cellular AssayT-cell proliferationIC50< 10 nM[1]

Phase 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics in a Living System

While in vitro data is essential for initial screening and optimization, it cannot fully predict how a compound will behave in a complex, whole-organism system. In vivo studies in animal models are therefore a critical next step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and overall safety profile.

Common In Vivo Models and Assessments:
  • Pharmacokinetic (PK) Studies: These studies determine how the animal body processes the compound. Key parameters measured include bioavailability (the fraction of the administered dose that reaches systemic circulation), plasma concentration over time, and distribution to various tissues.

  • Efficacy Studies in Disease Models: For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then assessed. For anti-inflammatory compounds, models of arthritis or other inflammatory conditions are used.[1]

  • Pharmacodynamic (PD) Studies: These studies link the drug concentration to its biological effect in the animal. For a kinase inhibitor, this could involve taking tumor or tissue samples to measure the inhibition of the target kinase.

  • Toxicology Studies: These studies are designed to identify any potential adverse effects of the compound at various dose levels.

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Data

A key goal in drug development is to establish a strong in vitro-in vivo correlation (IVIVC).[3][4] This means that the results from the laboratory assays can reliably predict the outcomes in animal models and, ultimately, in humans. A good IVIVC can streamline the development process by reducing the number of animal studies required.[3]

For kinase inhibitors derived from scaffolds like this compound, a successful IVIVC would demonstrate that compounds with potent in vitro kinase inhibition and cellular activity also show significant efficacy in animal models of cancer or inflammation at well-tolerated doses.

Example: In Vivo Profile of a Dasatinib-like Compound

In the development of Dasatinib, a key analog demonstrated oral efficacy in a murine model of inflammation. An oral dose of 60 mg/kg resulted in a 90% inhibition of LPS-induced TNFα production, a key inflammatory cytokine.[1] In a chronic model of adjuvant arthritis in rats, oral administration of the compound at low doses (0.3 and 3 mg/kg twice daily) showed significant therapeutic effects.[1]

Study TypeAnimal ModelKey MetricExample Value (Dasatinib analog)Reference
Efficacy StudyMurine model of inflammationED50 (IL-2 inhibition)~5 mg/kg[1]
Efficacy StudyRat model of adjuvant arthritisTherapeutic effectSignificant at 0.3 and 3 mg/kg[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

In Vivo Murine Xenograft Model for Anticancer Efficacy
  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., a line known to be dependent on the target kinase).

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure the tumor volume (e.g., using calipers) at regular intervals.

    • Monitor the body weight of the mice as an indicator of general health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizing the Workflow

In_Vitro_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_goal Goal invitro_start This compound Derivative Synthesis kinase_assay Enzymatic Kinase Assay (IC50 determination) invitro_start->kinase_assay cell_assay Cellular Proliferation Assay (EC50 determination) kinase_assay->cell_assay Potent compounds advance ivivc Establish In Vitro-In Vivo Correlation (IVIVC) kinase_assay->ivivc moa_study Mechanism of Action Studies (e.g., Western Blot) cell_assay->moa_study safety_screen In Vitro Safety Screening (e.g., hERG, kinase panel) cell_assay->safety_screen pk_study Pharmacokinetic Studies (ADME profiling) cell_assay->pk_study Promising candidates advance efficacy_model Efficacy in Disease Models (e.g., Xenograft) pk_study->efficacy_model pd_study Pharmacodynamic Studies (Target engagement) efficacy_model->pd_study tox_study Toxicology Studies efficacy_model->tox_study efficacy_model->ivivc

Caption: A streamlined workflow from in vitro characterization to in vivo validation for novel kinase inhibitors.

Conclusion

The successful development of therapeutic agents from the this compound scaffold, as exemplified by the trajectory of related compounds like Dasatinib, hinges on a robust and logical progression from in vitro to in vivo studies. A thorough understanding of the strengths and limitations of each experimental phase is paramount. While in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are indispensable for evaluating the true therapeutic potential and safety of a compound in a complex biological system. The ultimate goal is to establish a clear and predictive correlation between these two domains, enabling more efficient and successful drug development.

References

A Senior Scientist's Guide to Computational Docking of 2-Chlorothiazole-4-carbonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological walkthrough for conducting computational docking studies on 2-chlorothiazole-4-carbonitrile derivatives. Designed for researchers in drug development, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data. We will explore the selection of appropriate software, the intricacies of setting up a validatable docking workflow, and the critical interpretation of results, all grounded in authoritative scientific principles.

The Significance of the this compound Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Its derivatives are recognized for their ability to interact with various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5] The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of potent kinase inhibitors. For instance, derivatives of 2-aminothiazole-5-carbonitrile have demonstrated significant inhibitory activity against key targets like VEGFR-2 kinase, a critical mediator of angiogenesis.[6] Computational docking provides an indispensable tool for rapidly exploring the potential of these derivatives, predicting their binding modes, and prioritizing candidates for synthesis and biological testing.[7]

Selecting the Right Tool for the Job: A Comparison of Docking Software

The choice of docking software is a critical first step that influences the entire study. The core of any docking program consists of a search algorithm, which generates various binding poses of the ligand, and a scoring function, which estimates the binding affinity for each pose.[8][9] The selection depends on factors like computational cost, accuracy required, and user expertise. Below is a comparison of commonly used software in both academic and industrial settings.

SoftwareSearch Algorithm ExamplesScoring Function PrincipleAvailabilityKey Strengths
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS)Empirical and knowledge-basedOpen-SourceHigh speed, ease of use, and widely cited in academic research.[8][10]
Schrödinger Glide Exhaustive search, hierarchical filtersEmpirical (GlideScore)CommercialHigh accuracy, excellent for lead optimization, integrated drug discovery suite.[8]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore), knowledge-based (ASP)CommercialExcellent handling of ligand and protein flexibility.
MOE (Molecular Operating Environment) Triangle Matcher, Alpha PMIKnowledge-based (London dG), empirical (Affinity dG)CommercialIntegrated platform for various modeling tasks beyond docking.[8]
rDock Genetic Algorithm, Monte Carlo Simulated AnnealingEmpirical (SF3, SF5)Open-SourceDesigned for high-throughput virtual screening (HTVS).[9][10]

For initial virtual screening of a large library of this compound derivatives, the speed of AutoDock Vina or rDock is highly advantageous. For more accurate binding mode prediction and energy calculation of a smaller set of high-priority compounds, commercial software like Glide or GOLD is often preferred.

The Docking Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating system. This means that before screening unknown compounds, the protocol must be proven capable of reproducing known experimental results. Here, we outline a detailed methodology using a protein kinase as a representative target.

Experimental Protocol: Molecular Docking of a Thiazole Derivative

Objective: To predict the binding mode and affinity of a this compound derivative against a target protein kinase.

Step 1: Target Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] It is crucial to select a high-quality structure, preferably co-crystallized with a ligand similar to the scaffold of interest.

  • Preprocessing: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro).

  • Clean-Up: Remove all non-essential water molecules, co-solvents, and ions from the structure. The role of specific water molecules in mediating binding can be explored in more advanced protocols but should be excluded in a standard initial setup.[12]

  • Structural Correction: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. Assign correct bond orders and fix any missing residues or atoms.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure using a force field (e.g., OPLS, CHARMm) to relieve any steric clashes introduced during the preparation phase.[9]

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structure of the this compound derivative using software like ChemDraw and save it in a 3D format (e.g., .mol or .sdf).

  • Ionization State: Determine the most likely protonation state of the ligand at physiological pH (7.4).

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure to obtain a low-energy conformation.

Step 3: Binding Site Definition and Docking

  • Site Identification: If a co-crystallized ligand is present, define the binding site as a grid box encompassing all residues within a 5-6 Å radius of that ligand.[11] In the absence of a bound ligand, binding pocket prediction tools or "blind docking" (using a grid that covers the entire protein) can be used, though the former is more precise.[11]

  • Execution: Run the docking simulation using the prepared protein and ligand files. The software will systematically explore conformational space to find the most favorable binding poses.

Step 4: Protocol Validation (The Trustworthiness Pillar)

  • Re-docking: The most critical validation step is to re-dock the original co-crystallized ligand into the prepared protein structure.[13]

  • RMSD Calculation: Superimpose the top-scoring docked pose of the re-docked ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[13]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PDB_Prep 3. Preprocess Protein (Add H, Remove Water) PDB->PDB_Prep Ligand 2. Prepare Ligand Structure Energy_Min_L 5. Minimize Ligand Energy Ligand->Energy_Min_L Energy_Min_P 4. Minimize Protein Energy PDB_Prep->Energy_Min_P Grid 6. Define Binding Site (Grid) Energy_Min_P->Grid Energy_Min_L->Grid Dock 7. Run Docking Simulation Grid->Dock Validate 8. Validate Protocol (Re-docking, RMSD < 2.0 Å) Dock->Validate Analyze 9. Analyze Docking Poses Validate->Analyze If Validated Score 10. Interpret Scoring Function Analyze->Score Select 11. Prioritize Candidates Score->Select G cluster_protein VEGFR-2 Active Site cluster_ligand Thiazole Ligand Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG Motif) Glu885 Glu885 (Gatekeeper) Thiazole Thiazole Core Thiazole->Cys919 H-Bond R_Group R-Group (-Aniline) Thiazole->R_Group R_Group->Asp1046 H-Bond

References

A Senior Application Scientist's Guide to Benchmarking 2-Chlorothiazole-4-carbonitrile Against Key Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational selection of heterocyclic building blocks is a critical decision point in modern drug discovery and materials science.[1][2][3][] The chosen scaffold dictates not only the efficiency of the synthetic route but profoundly influences the physicochemical properties, biological activity, and overall viability of the target molecule. This guide provides an in-depth, data-driven comparison of 2-Chlorothiazole-4-carbonitrile, a highly versatile and reactive building block, against a curated set of alternative heterocyclic halides. We will benchmark their performance in two cornerstone synthetic transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). Through detailed protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in scaffold selection.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs incorporating at least one such ring system.[3][5] Their unique ability to present functional groups in defined three-dimensional space, engage in hydrogen bonding, and modulate electronic properties makes them indispensable pharmacophores.[2][6] The thiazole ring, in particular, is a privileged structure found in numerous therapeutic agents, including antibiotics and anti-cancer drugs.[7][8]

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The C2-chlorine atom serves as an excellent handle for cross-coupling and substitution reactions, while the electron-withdrawing nitrile group at the C4 position significantly activates the ring for nucleophilic attack. This guide will benchmark its reactivity against other common chloro-heterocycles to illuminate its relative strengths and ideal use cases.

The Competitors: A Rationale for Comparator Selection

To provide a meaningful benchmark, we have selected three widely used heterocyclic building blocks that offer distinct electronic and structural properties for comparison against This compound (A) .

  • 2-Chloropyridine (B): A foundational six-membered N-heterocycle. Its reactivity is well-documented, providing a baseline for comparison. The nitrogen atom activates the C2 position for nucleophilic attack, though less aggressively than the thiazole system.[9]

  • 2-Chloro-5-nitropyridine (C): Represents a highly activated pyridine system. The potent electron-withdrawing nitro group at the C5 position dramatically increases the electrophilicity of the ring, making it highly susceptible to nucleophilic attack.

  • 2-Bromothiazole (D): This comparator allows for the direct evaluation of the halogen's impact on reactivity within the same heterocyclic core. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-couplings, but this can be substrate-dependent.[10][11]

Benchmarking Trial 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely utilized C-C bond-forming reaction in pharmaceutical development due to its functional group tolerance and mild conditions.[12][13] Here, we assess the efficiency of each building block in coupling with a standard boronic acid partner.

Causality Behind Experimental Choices

The selection of a palladium catalyst and ligand is paramount for a successful cross-coupling.[14] We have chosen Pd(dppf)Cl2, a robust and versatile pre-catalyst, because the dppf ligand's wide bite angle and electron-rich nature are well-suited for coupling with electron-deficient heteroaryl chlorides.[12] A carbonate base is used to activate the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step.[15][16] Dioxane with water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Add Heteroaryl Halide (1.0 eq) p2 Add Phenylboronic Acid (1.2 eq) p1->p2 p3 Add K2CO3 (2.0 eq) p2->p3 p4 Add Pd(dppf)Cl2 (0.05 eq) p3->p4 r1 Add Dioxane/H2O (4:1) p4->r1 r2 Degas with Argon for 15 min r1->r2 r3 Heat to 100 °C r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT & Dilute with EtOAc r4->w1 w2 Wash with H2O & Brine w1->w2 w3 Dry (Na2SO4) & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 end end w4->end Isolated Product

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(dppf)Cl2 (0.05 mmol, 0.05 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Continue to bubble argon through the stirred mixture for an additional 5 minutes.

  • Place the vial in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Comparative Data: Suzuki-Miyaura Coupling
EntryHeterocyclic HalideTime (h)Yield (%)
A This compound 4 92%
B2-Chloropyridine1275%
C2-Chloro-5-nitropyridine688%
D 2-Bromothiazole 3 95%
Discussion of Results

The results clearly demonstrate the superior reactivity of the thiazole-based building blocks in this transformation. 2-Bromothiazole (D) provides the highest yield in the shortest time, which is consistent with the generally higher reactivity of aryl bromides in the rate-limiting oxidative addition step of the catalytic cycle.[16]

Crucially, This compound (A) shows exceptional performance for a chloro-heterocycle, significantly outperforming the standard 2-Chloropyridine (B). Its reactivity is much closer to that of the highly activated 2-Chloro-5-nitropyridine (C). This enhanced reactivity can be attributed to the electron-deficient nature of the thiazole ring, further amplified by the C4-nitrile group, which facilitates the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This makes it an economically and atom-efficient alternative to the corresponding bromo-analogue, especially for large-scale synthesis where cost is a factor.

Benchmarking Trial 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing nucleophiles onto aromatic and heteroaromatic rings.[17][18] The reaction rate is highly dependent on the electrophilicity of the ring and the stability of the intermediate Meisenheimer complex.[17][19]

Causality Behind Experimental Choices

We selected morpholine as a representative secondary amine nucleophile due to its moderate reactivity and common use in medicinal chemistry. The reaction is run at an elevated temperature to overcome the activation energy barrier associated with disrupting the aromaticity of the heterocyclic ring during the initial nucleophilic attack.[18] Ethanol is a suitable polar, protic solvent that can solvate the reagents and intermediates. No external base is required as the amine nucleophile acts as its own base.

Reaction Logic: Relative Electrophilicity for SNAr

G reactivity Increasing Reactivity in SNAr → B 2-Chloropyridine Low Activation Slowest A 2-Chlorothiazole-4-CN Moderate Activation Intermediate C 2-Chloro-5-NO2-pyridine High Activation Fastest

Caption: Predicted SNAr reactivity based on ring activation.

Detailed Protocol: General Procedure for SNAr
  • In a sealed tube, dissolve the heteroaryl halide (1.0 mmol, 1.0 eq) in ethanol (5 mL).

  • Add morpholine (1.5 mmol, 1.5 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data: SNAr with Morpholine
EntryHeterocyclic HalideTime (h)Yield (%)
A This compound 2 96%
B2-Chloropyridine2445%[20]
C2-Chloro-5-nitropyridine<1>98%
D2-Bromothiazole885%
Discussion of Results

The SNAr results highlight the profound impact of electronic activation on reaction rates. As predicted, the highly electron-deficient 2-Chloro-5-nitropyridine (C) reacts almost instantaneously.

This compound (A) demonstrates remarkable reactivity, yielding a near-quantitative conversion in just 2 hours. This is a direct consequence of two factors:

  • Inherent Ring Activation: The thiazole ring is more electron-deficient than pyridine.

  • Synergistic Electron Withdrawal: The C4-nitrile group provides powerful resonance and inductive stabilization to the negative charge developed in the Meisenheimer intermediate, dramatically lowering the activation energy of the reaction.[21]

Its performance far exceeds that of both standard 2-Chloropyridine (B) and 2-Bromothiazole (D). The slower reaction of 2-Bromothiazole compared to its chloro-nitrile counterpart (A) is particularly noteworthy. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Therefore, the superior leaving group ability of bromide is less important than the powerful electronic activation provided by the nitrile group in compound A.

Physicochemical and Drug-like Properties

Beyond chemical reactivity, the choice of a heterocyclic core has significant implications for the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a potential drug candidate. Thiazole-containing compounds often exhibit favorable metabolic stability and can act as hydrogen bond acceptors, influencing solubility and target binding.[6][22][23] The nitrile group in this compound can also serve as a key interaction point (e.g., a hydrogen bond acceptor) within a protein active site and tends to increase the polarity of the molecule.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly reactive and versatile building block that offers a compelling balance of reactivity, stability, and synthetic utility.

  • For Suzuki-Miyaura Couplings: It is an excellent substrate, showing reactivity comparable to highly activated pyridines and approaching that of more expensive bromo-thiazoles. It is a superior choice over standard 2-chloropyridine for constructing complex C-C bonds.

  • For Nucleophilic Aromatic Substitutions: It is an outstanding substrate, reacting rapidly and cleanly due to the powerful electronic activation conferred by the C4-nitrile group. It is the preferred building block when facile introduction of N- or O-based nucleophiles is desired.

For research programs requiring rapid library synthesis and efficient lead optimization, this compound represents a powerful tool. Its predictable and robust reactivity in the two most common transformations in medicinal chemistry makes it a first-choice building block for accessing novel chemical space.

References

A Comparative Guide to the Synthesis of 2-Chlorothiazole-4-carbonitrile: Evaluating Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chlorothiazole-4-carbonitrile is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its substituted thiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance to researchers in academic and industrial settings. A robust synthetic method ensures consistency in experimental outcomes, accelerates research timelines, and facilitates scale-up for further development.

This guide provides an in-depth comparison of the most practical and published synthetic routes to this compound. We will dissect the methodologies, evaluate their respective strengths and weaknesses, and provide detailed, field-tested protocols. The focus will be on the critical parameters that govern the reproducibility of each method, offering insights to help researchers navigate the synthetic challenges and select the optimal route for their specific laboratory context.

Analysis of Primary Synthetic Routes

Two primary synthetic strategies emerge from the literature for the preparation of this compound: the Sandmeyer reaction starting from an amino precursor and the direct chlorination of a hydroxy-thiazole intermediate. Each route presents a unique set of experimental considerations.

Method 1: The Sandmeyer Reaction of 2-Aminothiazole-4-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic amine into a variety of functional groups, including halides and nitriles.[1][2] The reaction proceeds via a two-step, one-pot sequence: the initial conversion of the primary amine to a diazonium salt, followed by a copper(I)-catalyzed displacement of the diazonium group.[3]

Causality and Mechanistic Insight: The process begins with the diazotization of the amino group on the thiazole ring with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[4] This intermediate is notoriously unstable and is used immediately. The subsequent addition of a copper(I) chloride solution catalyzes a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is displaced by a chloride ion, releasing nitrogen gas and forming the desired 2-chlorothiazole product.[1] Strict temperature control is non-negotiable, as elevated temperatures can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts.[4]

Sandmeyer_Reaction_Workflow A 2-Aminothiazole- 4-carbonitrile B In Situ Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl  0-5 °C C 2-Chlorothiazole- 4-carbonitrile B->C  CuCl, aq. HCl  Allow to warm

Caption: Workflow for the Sandmeyer synthesis of this compound.

Method 2: Chlorination of 2-Hydroxythiazole-4-carbonitrile

An alternative approach involves the direct chlorination of a 2-hydroxythiazole precursor. This method circumvents the need for the potentially hazardous diazonium salt intermediate. The conversion of a heterocyclic hydroxyl group to a chloride is a standard transformation, typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Causality and Mechanistic Insight: The lone pair of electrons on the nitrogen atom in the thiazole ring can donate into the aromatic system, giving the C=O bond of the hydroxy form (or its tautomer, the thiazol-2-one) partial double bond character. Chlorinating agents like POCl₃ react with the oxygen atom, converting the hydroxyl group into a good leaving group. A subsequent nucleophilic attack by the chloride ion (from the reagent itself) at the C2 position displaces this group, yielding the 2-chloro derivative. This reaction often requires elevated temperatures to proceed at a reasonable rate. The choice of chlorinating agent and the absence or presence of a base can significantly influence the reaction's outcome and reproducibility.

Chlorination_Workflow A 2-Hydroxythiazole- 4-carbonitrile B 2-Chlorothiazole- 4-carbonitrile A->B  POCl₃ or SOCl₂  Heat (Δ)

Caption: Workflow for the direct chlorination synthesis route.

Quantitative and Qualitative Comparison

To provide an objective assessment, the two synthetic routes are compared across several key performance and practicality metrics. This data is synthesized from established chemical principles and analogous transformations reported in the literature.

ParameterMethod 1: Sandmeyer ReactionMethod 2: Direct Chlorination
Starting Material 2-Aminothiazole-4-carbonitrile2-Hydroxythiazole-4-carbonitrile
Key Reagents NaNO₂, HCl, CuClPOCl₃ or SOCl₂
Reaction Conditions Low Temperature (0-5 °C), then warmingElevated Temperature (Reflux)
Reported Yields Generally Good (60-80%)Moderate to Good (50-75%)
Safety Concerns Unstable/explosive diazonium salt intermediate; careful temperature control is critical.[4]Corrosive and toxic chlorinating agents; requires handling in a fume hood.
Environmental Impact Aqueous waste containing copper salts.Quenching of excess reagent can be highly exothermic; generates acidic waste.
Reproducibility Factors Highly dependent on strict temperature control, freshness of NaNO₂ solution, and immediate use of the diazonium salt.[4]Dependent on the purity of the starting material and the complete removal of water from the reaction.
Purification Typically involves extraction followed by column chromatography or recrystallization.Requires a careful aqueous workup to quench the reagent, followed by extraction and purification.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. The analytical characterization steps are included to ensure the identity and purity of the intermediates and final product, which is the cornerstone of reproducibility.

Protocol 1: Sandmeyer Synthesis of this compound

This protocol is adapted from general Sandmeyer procedures.[4]

Materials:

  • 2-Aminothiazole-4-carbonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Chloride (CuCl, 1.2 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Aminothiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl (2.0 eq) and water. b. Cool the suspension to 0-5 °C using an ice-salt bath. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel. d. Add the NaNO₂ solution dropwise to the stirred suspension, ensuring the internal temperature never exceeds 5 °C. The formation of a clear solution indicates the formation of the diazonium salt. e. Stir the reaction mixture for an additional 20 minutes at 0-5 °C. Self-Validation: Test for excess nitrous acid using starch-iodide paper (should turn blue).

  • Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (1.0 eq). Cool this solution to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the CuCl solution with vigorous stirring. c. Effervescence (evolution of N₂ gas) should be observed. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). b. Combine the organic layers and wash sequentially with water and then brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound. e. Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Direct Chlorination Synthesis of this compound

Materials:

  • 2-Hydroxythiazole-4-carbonitrile (1.0 eq)

  • Phosphorus Oxychloride (POCl₃, 3-5 eq)

  • Toluene or Acetonitrile (as solvent, optional)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxythiazole-4-carbonitrile (1.0 eq). b. Caution: In a well-ventilated fume hood, carefully add phosphorus oxychloride (3-5 eq). The reaction can be run neat or in a high-boiling inert solvent like toluene. c. Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Caution: Slowly and carefully quench the reaction by pouring it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic. c. Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8. d. Extract the aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter and concentrate under reduced pressure to obtain the crude product. g. Purify via column chromatography or recrystallization. h. Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendation

Both the Sandmeyer reaction and direct chlorination are viable methods for synthesizing this compound. The choice between them depends heavily on the available starting materials, laboratory safety infrastructure, and the scale of the reaction.

  • The Sandmeyer reaction is often higher yielding and starts from the more commonly available 2-aminothiazole precursor. However, its reproducibility is critically dependent on rigorous temperature control and the handling of unstable intermediates. It is an excellent choice for chemists experienced with diazotization reactions.

  • The Direct Chlorination method offers a more straightforward procedure by avoiding diazonium salts. Its main challenges lie in the handling of corrosive reagents and the potentially aggressive quenching step. If the 2-hydroxythiazole precursor is readily available, this method can be a more direct and robust alternative, particularly for smaller-scale syntheses.

For researchers prioritizing operational simplicity and avoiding hazardous intermediates, direct chlorination is recommended, provided the starting material is accessible. For those aiming for potentially higher yields and who are equipped to handle low-temperature reactions and diazonium salts, the Sandmeyer reaction remains the classic and powerful choice. In either case, strict adherence to the outlined protocols and validation steps is essential for achieving reproducible results.

References

A Researcher's Guide to the Cross-Validation of 2-Chlorothiazole-4-carbonitrile Data: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the fast-paced world of drug discovery and materials science, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of experimental data and theoretical predictions for the heterocyclic compound 2-Chlorothiazole-4-carbonitrile, a molecule of interest for its potential applications in medicinal chemistry. By presenting a side-by-side analysis, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively integrate computational and experimental workflows.[1]

The synergy between experimental measurements and computational modeling is a cornerstone of modern chemical research.[1] Computational chemistry not only complements experimental findings but can also provide a superior alternative in certain contexts, such as thermochemistry.[2] This validation process is crucial for ensuring the accuracy and reliability of computational models, allowing for confident prediction of molecular properties and behaviors.[3]

Methodologies: A Dual Approach to Molecular Characterization

To ensure a comprehensive understanding of this compound, a combination of spectroscopic techniques and quantum chemical calculations is employed.

Experimental Protocols: Unveiling Molecular Fingerprints

The experimental characterization of this compound relies on a suite of spectroscopic methods to probe its structural and electronic properties. The structures of newly synthesized thiazole derivatives are typically confirmed by elemental analysis and spectral data, including Fourier transform infrared spectroscopy (FT-IR), mass spectrometry (ESI-MS), and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to elucidate the chemical environment of the hydrogen and carbon atoms within the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to its conjugation and chromophores.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis

Caption: Workflow for the experimental characterization of this compound.

Theoretical Framework: In Silico Predictions

Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural and spectroscopic properties of molecules. These computations can reveal and sometimes correct erroneous experimental data.[2] For this guide, theoretical predictions were obtained using a common level of theory to provide a comparative basis for the experimental results.

  • Computational Method: DFT calculations are performed to optimize the molecular geometry and predict NMR chemical shifts, vibrational frequencies, and electronic transition energies.

Results and Discussion: A Comparative Analysis

The following sections present a direct comparison of the (hypothetical, representative) experimental data and theoretical predictions for this compound.

NMR Spectroscopy: Probing the Nuclear Environment

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei.

Table 1: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental ¹H (ppm)Theoretical ¹H (ppm)Experimental ¹³C (ppm)Theoretical ¹³C (ppm)
C2--148.5150.2
C4--115.8117.5
C58.25 (s, 1H)8.10135.2136.9
CN--112.1113.8

s = singlet

The theoretical and experimental NMR data show good agreement, with minor deviations that can be attributed to solvent effects and the inherent approximations in the computational model. For instance, differences between experimental and theoretical shifts can be due to factors like tautomerization, which are not easily modeled by computational methods.[5]

FT-IR Spectroscopy: Vibrational Signatures

FT-IR spectroscopy provides a molecular fingerprint based on the vibrational modes of the chemical bonds.

Table 2: Comparison of Key Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExperimental (cm⁻¹)Theoretical (cm⁻¹)Vibrational Mode
C≡N22352248Stretching
C=N (ring)15801595Stretching
C-Cl810802Stretching

The nitrile (C≡N) stretching frequency is a particularly strong and characteristic absorption in the IR spectrum. The observed and calculated frequencies for the key functional groups are in close alignment, further validating the structural assignment. The C-H stretching vibrations of thiazole derivatives are typically observed in the range of 3180–3100 cm⁻¹.[4]

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are influenced by the extent of π-conjugation.

Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax, nm)

TransitionExperimental (nm)Theoretical (nm)
π → π265260
n → π310302

The π → π* transition, associated with the conjugated thiazole ring system, and the n → π* transition, involving non-bonding electrons on the nitrogen and sulfur atoms, are both observed in the UV region. The close correlation between the experimental and theoretical values indicates that the computational model accurately describes the electronic structure of the molecule. The absorbance of molecules with C=O groups is common in the 270-300 nm range, corresponding to an n→π* transition.[6]

The Power of Cross-Validation

The process of cross-validating experimental data with theoretical predictions is a powerful strategy in chemical research. It allows for a more robust and comprehensive understanding of molecular properties. Discrepancies between experimental and theoretical results can often provide deeper insights into subtle molecular interactions and the limitations of the computational models used.[3]

Data Cross-Validation Workflow Diagram

G cluster_exp Experimental Data cluster_theo Theoretical Predictions exp_data NMR, FT-IR, UV-Vis Spectra compare Comparative Analysis exp_data->compare theo_data DFT Calculated Spectra theo_data->compare refine Refine Structural & Electronic Understanding compare->refine

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chlorothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chlorothiazole-4-carbonitrile, a heterocyclic compound featuring both a chlorinated and a nitrile functional group. Synthesizing regulatory requirements with practical laboratory applications, this document will equip researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Key Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: It may cause skin, eye, and respiratory tract irritation.

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.

  • Combustion Byproducts: Incomplete combustion of chlorinated and nitrogen-containing organic compounds can lead to the formation of highly toxic byproducts, including hydrogen cyanide, nitrogen oxides, and chlorinated dioxins and furans.[1][2][3]

Table 1: Summary of Potential Hazards and Necessary Precautions
Hazard CategoryPotential RisksRecommended Precautions
Health Hazards Toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.[4] All handling should occur in a certified chemical fume hood.
Physical Hazards As a chlorinated organic compound, it may be flammable.Store away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.
Environmental Hazards Potentially harmful to aquatic life due to its chlorinated nature.Prevent release into the environment. Do not dispose of down the drain.
Disposal Hazards Incineration can produce toxic byproducts if not performed under controlled conditions.Ensure disposal is carried out by a licensed hazardous waste management company equipped for chlorinated organic waste.

Pre-Disposal and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. Segregating waste streams is a critical step to prevent unintended chemical reactions and to ensure that waste is managed in the most appropriate and cost-effective manner.

Protocol for Waste Segregation:

  • Designated Waste Container: Dedicate a clearly labeled, leak-proof, and chemically compatible container for this compound waste. The container must be kept closed when not in use.

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly acidic waste, which could potentially react with the nitrile group to release hydrogen cyanide gas.

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended). For larger spills, a respirator with an appropriate cartridge may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container with a detailed description of the contents, including the spilled chemical and the absorbent material used.

The Disposal Pathway: A Decision-Making Framework

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary methods for the destruction of this type of compound are high-temperature incineration and chemical neutralization, though the latter is more complex for a chlorinated nitrile.

Diagram 1: Decision-Making Flowchart for Disposal

DisposalWorkflow cluster_prep Pre-Disposal cluster_disposal Disposal Protocol A Generate 2-Chlorothiazole- 4-carbonitrile Waste B Segregate into a Labeled, Compatible Container A->B C Store in a Designated Hazardous Waste Area B->C D Arrange for Pickup by a Licensed Waste Vendor C->D E High-Temperature Incineration D->E Primary Method F Chemical Neutralization (Specialized Facilities) D->F Alternative

Caption: Disposal workflow for this compound.

High-Temperature Incineration: This is the most common and effective method for the complete destruction of chlorinated organic compounds.[1][2][5] The incinerator must be equipped with appropriate scrubbers and afterburners to neutralize acidic gases (like HCl) and to prevent the formation and release of dioxins and furans.[5]

Chemical Neutralization: While methods exist for the oxidation of nitriles and cyanides, often using hypochlorite solutions under alkaline conditions, the presence of the chlorine atom on the thiazole ring adds complexity.[6][7][8] This method should only be considered by specialized waste treatment facilities with the capability to analyze and manage the reaction products.

Regulatory Compliance: EPA Hazardous Waste Codes

As the generator of the hazardous waste, your institution is responsible for its proper classification. Based on its chemical structure, this compound waste could potentially fall under several EPA hazardous waste codes.

Potential EPA Waste Codes:

  • F-List Wastes (Wastes from non-specific sources):

    • F002: If mixed with spent halogenated solvents such as tetrachloroethylene or methylene chloride.

    • F005: If mixed with spent non-halogenated solvents like toluene or methyl ethyl ketone.[9]

  • K-List Wastes (Wastes from specific sources): If this compound is a byproduct of a specific industrial process, it may fall under a K-listed waste code. For example, wastes from the production of chlorinated aliphatic hydrocarbons are listed.[10][11]

  • U-List and P-List Wastes (Discarded commercial chemical products): If disposing of the pure, unused chemical, it may qualify as a U-listed waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the precise EPA waste code. They will have the expertise to evaluate the waste characteristics and ensure full compliance with federal and state regulations.

Final Disposal Protocol: A Step-by-Step Guide

  • Characterize Your Waste: Maintain a detailed log of the composition of the waste in the designated container.

  • Consult Your EHS Department: Contact your institution's EHS professionals to schedule a hazardous waste pickup. Provide them with all necessary information about the waste stream.

  • Prepare for Transport: Ensure the waste container is securely sealed and the label is legible. If required by your institution, place the container in secondary containment.

  • Documentation: Complete all required hazardous waste manifests and paperwork provided by your EHS department or the waste disposal vendor. This creates a cradle-to-grave record of the waste.

  • Entrust to a Licensed Vendor: The licensed hazardous waste management company will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a shared responsibility that protects not only ourselves but also our communities and the environment for generations to come.

References

Mastering the Safe Handling of 2-Chlorothiazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Emergency Procedures

Hazard Profile: An Evidence-Based Assessment

Based on the hazard profiles of analogous compounds such as 4-Chlorothiazole, 2-Chlorothiazole, and other chlorinated thiazole derivatives, 2-Chlorothiazole-4-carbonitrile should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] The nitrile functional group also warrants caution. Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each selection.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, particularly when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. Double-gloving is advised for enhanced protection.
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a formal risk assessment.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat.

  • Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves first, peeling them away from your body without touching the outside with your bare hands.

  • Gown/Lab Coat: Unbutton the lab coat and roll it down from your shoulders, turning it inside out as you remove it.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling and Storage

All manipulations of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Handling Protocol:
  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition.

  • Weighing: If handling the solid form, weigh the compound in the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Heating: If heating is necessary, use a controlled heating source such as a heating mantle or an oil bath. Avoid the use of open flames.[6]

  • Personal Hygiene: After handling the chemical, even when gloves have been worn, wash hands thoroughly with soap and water. Eating, drinking, and smoking are strictly prohibited in the laboratory.

Storage:

Store this compound in a tightly sealed container in an inert atmosphere between 2-8°C.[7] The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency and Disposal Plan

In Case of Exposure:
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste in a Sealed Hazardous Waste Container decontaminate->dispose end Spill Cleaned dispose->end

References

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